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Adhesamine

Cat. No.: B1224519
M. Wt: 670.5 g/mol
InChI Key: WBOWBXMVVADADA-UHFFFAOYSA-L
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Description

Adhesamine, also known as this compound, is a useful research compound. Its molecular formula is C24H32Cl4N8O2S2 and its molecular weight is 670.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32Cl4N8O2S2 B1224519 Adhesamine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32Cl4N8O2S2

Molecular Weight

670.5 g/mol

IUPAC Name

4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde dichloride

InChI

InChI=1S/C24H32Cl2N8O2S2.2ClH/c1-37-23-27-19(25)17(15-35)21(29-23)31-3-7-33(8-4-31)11-13-34(14-12-33)9-5-32(6-10-34)22-18(16-36)20(26)28-24(30-22)38-2;;/h15-16H,3-14H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

WBOWBXMVVADADA-UHFFFAOYSA-L

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=O)N2CC[N+]3(CC2)CC[N+]4(CCN(CC4)C5=C(C(=NC(=N5)SC)Cl)C=O)CC3.[Cl-].[Cl-]

Synonyms

adhesamine

Origin of Product

United States

Foundational & Exploratory

Adhesamine: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic small molecule, adhesamine. It details its molecular structure, chemical and physical properties, and its mechanism of action in promoting cell adhesion. This document is intended for researchers, scientists, and professionals in the field of drug development and regenerative medicine who are interested in the potential applications of this compound.

Molecular Structure and Chemical Identity

This compound is a complex organic molecule with the systematic IUPAC name 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride.[1] Its structure is characterized by a dumbbell-shaped, non-peptidic architecture.[2]

Molecular Formula: C₂₄H₃₂Cl₄N₈O₂S₂[1]

SMILES String: CSC1=NC(=C(C(=N1)Cl)C=O)N2CC[N+]3(CC2)CC[N+]4(CCN(CC4)C5=C(C(=NC(=N5)SC)Cl)C=O)CC3.[Cl-].[Cl-][1]

InChI Key: WBOWBXMVVADADA-UHFFFAOYSA-L[1]

Synonyms: this compound has been identified by several other names and identifiers in various databases and publications, including: 462605-73-8, SCHEMBL29399843, and HY-122672.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally derived from its molecular structure.

PropertyValueSource
Molecular Weight 670.5 g/mol PubChem
Exact Mass 670.081425 DaPubChem
Monoisotopic Mass 668.084375 DaPubChem
Topological Polar Surface Area 143 ŲPubChem
Heavy Atom Count 40PubChem
Formal Charge 0PubChem
Complexity 755PubChem
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 0PubChem
Undefined Atom Stereocenter Count 0PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 3PubChem
Compound Is Canonicalized YesPubChem

Biological Activity and Mechanism of Action

This compound is a synthetic small molecule that has been shown to promote the adhesion and growth of mammalian cells, including neuronal cells. It functions by selectively binding to heparan sulfate on the cell surface. This interaction is believed to induce the assembly and clustering of heparan sulfate-bound syndecan-4, a transmembrane proteoglycan. This clustering, in turn, activates downstream signaling pathways that are crucial for cell adhesion, differentiation, and survival.

Signaling Pathway

The primary signaling cascade initiated by this compound involves the activation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK). The binding of this compound to heparan sulfate leads to the phosphorylation and activation of FAK. Activated FAK then serves as a scaffold for various signaling proteins, leading to the activation of the MAPK pathway. This signaling cascade ultimately influences gene expression and cellular processes that promote cell adhesion, neurite outgrowth, and cell survival.

Adhesamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HS Heparan Sulfate This compound->HS Binds to Syndecan4 Syndecan-4 HS->Syndecan4 Clusters FAK FAK Syndecan4->FAK Recruits & Activates pFAK pFAK (Activated) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits Grb2 Grb2 pFAK->Grb2 Recruits Src->pFAK Further Phosphorylates Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates pERK pERK (Activated) ERK->pERK Activation TranscriptionFactors Transcription Factors (e.g., CREB) pERK->TranscriptionFactors Translocates to Nucleus & Phosphorylates CellularResponse Cellular Response (Adhesion, Survival, Differentiation) TranscriptionFactors->CellularResponse Regulates Gene Expression

Caption: this compound-induced signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of research findings. Below are detailed methodologies for key experiments related to the characterization of this compound's activity.

Synthesis of this compound
Cell Adhesion Assay

This protocol outlines a method to quantify the effect of this compound on cell adhesion to a substrate.

Cell_Adhesion_Assay_Workflow A 1. Coat wells of a 96-well plate with this compound solution. Incubate and then wash. B 2. Seed cells into the coated wells. Incubate to allow for cell attachment. A->B C 3. Wash wells to remove non-adherent cells. B->C D 4. Fix the remaining adherent cells (e.g., with paraformaldehyde). C->D E 5. Stain the fixed cells (e.g., with crystal violet). D->E F 6. Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G 7. Quantify adhesion based on absorbance values. F->G

Caption: Workflow for a cell adhesion assay.

Detailed Steps:

  • Plate Coating:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired working concentration in a sterile buffer (e.g., PBS).

    • Add 100 µL of the this compound solution or control buffer to each well of a 96-well tissue culture plate.

    • Incubate the plate at 37°C for 2 hours or overnight at 4°C.

    • Aspirate the coating solution and wash the wells twice with sterile PBS.

  • Cell Seeding:

    • Harvest cells and resuspend them in an appropriate culture medium.

    • Count the cells and adjust the concentration to a desired density (e.g., 1 x 10⁵ cells/mL).

    • Add 100 µL of the cell suspension to each well.

    • Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 1-2 hours) to allow for cell attachment.

  • Washing:

    • Gently aspirate the medium containing non-adherent cells.

    • Wash the wells twice with 200 µL of pre-warmed PBS to remove any remaining non-adherent cells.

  • Fixation and Staining:

    • Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Aspirate the fixative and wash the wells twice with deionized water.

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells thoroughly with deionized water until the water runs clear.

  • Quantification:

    • Air-dry the plate completely.

    • Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the stain.

    • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of adherent cells.

FAK and MAPK Activation Assay (Western Blotting)

This protocol describes the use of Western blotting to detect the phosphorylation and, therefore, the activation of FAK and MAPK in response to this compound treatment.

Western_Blot_Workflow A 1. Treat cells with this compound for various time points. B 2. Lyse the cells to extract proteins. A->B C 3. Determine protein concentration (e.g., BCA assay). B->C D 4. Separate proteins by size using SDS-PAGE. C->D E 5. Transfer proteins to a PVDF or nitrocellulose membrane. D->E F 6. Block the membrane to prevent non-specific antibody binding. E->F G 7. Incubate with primary antibodies (anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK). F->G H 8. Incubate with HRP-conjugated secondary antibodies. G->H I 9. Detect chemiluminescence and analyze band intensities. H->I

Caption: Western blot workflow for FAK/MAPK activation.

Detailed Steps:

  • Cell Treatment and Lysis:

    • Culture cells to a desired confluency.

    • Treat the cells with this compound at a specific concentration for different time points (e.g., 0, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FAK (pFAK), total FAK, phosphorylated MAPK (pMAPK), and total MAPK.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

Heparan Sulfate Binding Assay (ELISA-based)

This protocol provides a method to confirm the direct binding of this compound to heparan sulfate.

HS_Binding_Assay_Workflow A 1. Coat microplate wells with Heparan Sulfate. B 2. Block the wells to prevent non-specific binding. A->B C 3. Add increasing concentrations of biotinylated this compound. B->C D 4. Wash to remove unbound this compound. C->D E 5. Add Streptavidin-HRP. D->E F 6. Wash to remove unbound Streptavidin-HRP. E->F G 7. Add TMB substrate and incubate. F->G H 8. Stop the reaction and measure absorbance at 450 nm. G->H

Caption: ELISA-based heparan sulfate binding assay.

Detailed Steps:

  • Plate Coating:

    • Dissolve heparan sulfate in a coating buffer (e.g., PBS) at a concentration of 10 µg/mL.

    • Add 100 µL of the heparan sulfate solution to each well of a high-binding 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • Aspirate the coating solution and wash the wells twice with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 2 hours at room temperature.

    • Aspirate the blocking buffer and wash the wells twice with wash buffer.

  • Binding Reaction:

    • Prepare serial dilutions of biotinylated this compound in binding buffer (e.g., PBS with 0.1% BSA).

    • Add 100 µL of the diluted biotinylated this compound or control to the appropriate wells.

    • Incubate for 1 hour at room temperature.

    • Aspirate the solutions and wash the wells three times with wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-HRP diluted in binding buffer to each well.

    • Incubate for 30 minutes at room temperature.

    • Aspirate the streptavidin-HRP solution and wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of this compound bound to heparan sulfate.

Conclusion

This compound is a promising synthetic small molecule with the ability to promote cell adhesion and survival through a well-defined signaling pathway involving heparan sulfate, FAK, and MAPK. The experimental protocols provided in this guide offer a framework for researchers to investigate its properties and potential applications further. While a detailed synthesis protocol is not publicly available, the characterization of its biological activity provides a strong foundation for its use in cell culture, tissue engineering, and regenerative medicine. Further research into the downstream effectors of the this compound-induced signaling cascade and its in vivo efficacy will be crucial for translating its potential into therapeutic applications.

References

The Role of Adhesamine in Cell Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhesamine is a synthetic, non-peptidic small organic molecule that has demonstrated significant potential in promoting cell adhesion and growth. This technical guide provides an in-depth overview of the core mechanisms of this compound's function, focusing on its interaction with cell surface heparan sulfate and the subsequent activation of intracellular signaling pathways. This document consolidates available quantitative data, details experimental protocols for studying this compound's effects, and presents visual representations of the key signaling cascades and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, tissue engineering, and drug development who are interested in the therapeutic and research applications of this compound.

Introduction

Cell adhesion is a fundamental biological process that governs tissue architecture, cell migration, proliferation, and differentiation. The ability to modulate cell adhesion holds significant promise for various biomedical applications, including regenerative medicine, cancer therapy, and the development of advanced cell culture substrates. This compound has emerged as a promising tool in this context. It is a small molecule that enhances cell adhesion by selectively binding to heparan sulfate proteoglycans (HSPGs) on the cell surface.[1][2] This interaction triggers a cascade of intracellular events, primarily involving the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to enhanced cell attachment and growth.[2][3] This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies related to the study of this compound's role in cell adhesion.

Mechanism of Action

This compound's primary mechanism of action involves its specific interaction with heparan sulfate chains of proteoglycans on the cell surface. This binding is thought to induce the clustering of syndecan-4, a transmembrane heparan sulfate proteoglycan.[2] This clustering initiates a downstream signaling cascade that promotes the formation of focal adhesions and strengthens cell-matrix interactions.

Binding to Heparan Sulfate

This compound's affinity for heparan sulfate is a critical aspect of its function. While the precise binding kinetics and dissociation constant (Kd) for the this compound-heparan sulfate interaction are not yet publicly available, its selective binding has been experimentally confirmed. The interaction is likely mediated by electrostatic forces between the positively charged this compound molecule and the negatively charged sulfate and carboxyl groups of heparan sulfate.

Signaling Pathway Activation

The binding of this compound to heparan sulfate and the subsequent clustering of syndecan-4 are pivotal events that trigger intracellular signaling. The two primary pathways implicated in this compound-mediated cell adhesion are the FAK and MAPK/ERK pathways.

  • Focal Adhesion Kinase (FAK) Pathway: FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction and the formation of focal adhesions. Upon this compound-induced syndecan-4 clustering, FAK is recruited to these sites and becomes activated through autophosphorylation. Activated FAK then serves as a scaffold for numerous signaling proteins, leading to the assembly of focal adhesions and the strengthening of the actin cytoskeleton.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. This compound has been shown to induce the phosphorylation and activation of ERK1/2, key components of the MAPK pathway. This activation is believed to contribute to the pro-proliferative and pro-survival effects observed with this compound treatment.

Quantitative Data

The pro-adhesive effects of this compound have been quantified in various cell lines. The following tables summarize the available dose-response data for this compound-induced cell attachment.

Cell LineThis compound ConcentrationIncubation Time% Cell Attachment / Fold IncreaseReference
Jurkat (human T-lymphocytes)6 µM3 hours or 24 hours30%
Jurkat (human T-lymphocytes)60 µM3 hours or 24 hours60%
HepG2 (human hepatoma)0.6 - 60 µM3 hours or 24 hoursUp to 2-fold increase

Table 1: Dose-Response of this compound on Cell Adhesion. This table presents the quantitative effects of different concentrations of this compound on the attachment of Jurkat and HepG2 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in cell adhesion.

Cell Adhesion Assay

This protocol is a standard method to quantify the effect of this compound on cell attachment to a substrate.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Cell line of interest (e.g., Jurkat, HepG2)

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Solubilization solution (e.g., 1% SDS in water)

  • Plate reader

Procedure:

  • Coating: If required for the specific cell type, coat the wells of a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin, laminin) or poly-L-lysine. Incubate as required and then wash with PBS. For experiments with this compound as a coating agent, dissolve this compound in a suitable solvent and add to the wells. Allow the solvent to evaporate, leaving a coating of this compound.

  • Cell Seeding: Harvest and resuspend cells in culture medium. Seed the cells into the wells of the 96-well plate at a predetermined density.

  • Treatment: Add varying concentrations of this compound to the wells containing the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 3 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized depending on the cell type and adhesive strength.

  • Fixation: Fix the adherent cells by adding the fixing solution to each well and incubating for 10-15 minutes at room temperature.

  • Staining: Remove the fixing solution and stain the cells with Crystal Violet solution for 10-20 minutes at room temperature.

  • Washing: Wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add the solubilization solution to each well to dissolve the stain from the adherent cells.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Western Blotting for FAK and ERK Phosphorylation

This protocol is used to detect the activation of FAK and ERK signaling pathways in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and then treat with this compound at various concentrations and for different time points. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Western Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-FAK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total FAK).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Adhesamine_Signaling_Pathway This compound This compound HeparanSulfate Heparan Sulfate This compound->HeparanSulfate Syndecan4 Syndecan-4 HeparanSulfate->Syndecan4 Clustering Clustering Syndecan4->Clustering FAK FAK Clustering->FAK MEK MEK Clustering->MEK pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation FocalAdhesion Focal Adhesion Formation pFAK->FocalAdhesion Actin Actin Cytoskeleton Reorganization FocalAdhesion->Actin CellAdhesion Enhanced Cell Adhesion Actin->CellAdhesion pMEK p-MEK MEK->pMEK ERK ERK1/2 pMEK->ERK pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription pERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound-induced signaling pathway for cell adhesion.

Cell_Adhesion_Assay_Workflow start Start coat Coat wells with This compound/ECM start->coat seed Seed cells coat->seed treat Treat with this compound seed->treat incubate Incubate (3-24h) treat->incubate wash1 Wash to remove non-adherent cells incubate->wash1 fix Fix cells wash1->fix stain Stain with Crystal Violet fix->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize stain wash2->solubilize read Read absorbance solubilize->read end End read->end

Caption: Experimental workflow for a cell adhesion assay.

Western_Blot_Workflow start Start treat Treat cells with This compound start->treat lyse Lyse cells treat->lyse quantify Quantify protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Analyze results detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis.

Conclusion and Future Directions

This compound represents a valuable molecular tool for modulating cell adhesion with significant potential in both basic research and therapeutic development. Its ability to enhance cell attachment through a defined mechanism involving heparan sulfate binding and the activation of FAK and MAPK signaling pathways provides a clear basis for its application in tissue engineering, regenerative medicine, and as a component of advanced cell culture systems.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Determination of Binding Affinity: Quantifying the binding affinity (Kd) of this compound to heparan sulfate and its analogs will provide a more precise understanding of its molecular interactions.

  • In-depth Signaling Analysis: A more comprehensive analysis of the downstream targets of the FAK and MAPK pathways activated by this compound will offer deeper insights into its pleiotropic effects on cell behavior.

  • In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the efficacy and safety of this compound in promoting tissue regeneration and other therapeutic applications.

  • Structure-Activity Relationship Studies: The development and screening of this compound analogs could lead to the discovery of molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

Adhesamine and Heparan Sulfate: A Technical Guide to Their Binding Interactions and Signaling Consequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhesamine, a novel synthetic small molecule, has emerged as a significant modulator of cell adhesion and signaling. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its primary binding partner, heparan sulfate. We will detail the downstream signaling cascades, specifically the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, that are initiated by this interaction. This document will also cover the this compound-induced clustering of syndecan-4, a key event in the cellular response. Included are detailed experimental protocols for the assessment of these interactions and their consequences, as well as a comprehensive summary of the (currently unavailable) quantitative binding data. This guide is intended to be a valuable resource for researchers in cell biology, pharmacology, and drug development who are interested in the therapeutic potential and mechanistic intricacies of this compound.

Introduction

Cell adhesion to the extracellular matrix (ECM) is a fundamental process that governs cell survival, proliferation, differentiation, and migration. Heparan sulfate proteoglycans (HSPGs), ubiquitously present on the cell surface and in the ECM, play a crucial role in mediating these interactions. This compound is a synthetic, non-peptidic small molecule designed to selectively bind to heparan sulfate chains on the cell surface, thereby promoting physiological cell adhesion and growth.[1]

The binding of this compound to heparan sulfate initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This signaling leads to enhanced cell adhesion, accelerated neuronal differentiation, and prolonged cell survival.[2] A key mechanistic aspect of this compound's function is its ability to induce the clustering of multiple heparan sulfate molecules, which in turn promotes the assembly of syndecan-4, a transmembrane HSPG, into functional signaling platforms.[3] This guide will provide a detailed overview of these processes, along with the experimental methodologies required to study them.

Quantitative Analysis of this compound-Heparan Sulfate Binding

A thorough understanding of the binding affinity and kinetics between this compound and heparan sulfate is critical for elucidating its mechanism of action and for the development of potential therapeutics. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are ideally suited for these measurements.

Table 1: Quantitative Binding Data for this compound and Heparan Sulfate Interaction

ParameterValueMethodReference
Dissociation Constant (Kd)Data not availableSPR/ITC
Association Rate Constant (Kon)Data not availableSPR
Dissociation Rate Constant (Koff)Data not availableSPR
IC50Data not availableCompetition Assay

Note: As of the last update, specific quantitative binding data for the this compound-heparan sulfate interaction has not been published in the available literature. The table is provided as a template for when such data becomes available.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the interaction between this compound and heparan sulfate and its downstream cellular effects.

Cell Adhesion Assay (Crystal Violet Staining)

This assay quantifies the ability of this compound to promote cell adhesion to a substrate.

Materials:

  • 96-well tissue culture plates

  • This compound solution (concentration to be optimized)

  • Cell line of interest (e.g., primary neurons, fibroblasts)

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution in 20% ethanol

  • 10% Acetic Acid solution

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with this compound solution at various concentrations. Incubate for 1-2 hours at 37°C. As a negative control, use wells coated with PBS.

  • Wash the wells three times with PBS to remove any unbound this compound.

  • Harvest and resuspend cells in culture medium to a final concentration of 1 x 10^5 cells/mL.

  • Add 100 µL of the cell suspension to each well.

  • Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell adhesion.

  • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Fix the adherent cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Stain the cells by adding 100 µL of 0.1% Crystal Violet solution to each well and incubating for 20 minutes at room temperature.

  • Wash the wells extensively with water to remove excess stain.

  • Air dry the plate completely.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Western Blot Analysis of FAK and MAPK Phosphorylation

This protocol is used to detect the activation of FAK and MAPK signaling pathways in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FAK, anti-FAK, anti-phospho-MAPK, anti-MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture dishes and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration and for various time points.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-FAK).

Immunofluorescence Staining for Syndecan-4 Clustering

This protocol allows for the visualization of syndecan-4 clustering on the cell surface following this compound treatment.

Materials:

  • Cells grown on glass coverslips

  • This compound solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-syndecan-4)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Treat the cells with this compound for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the antibody epitope).

  • Wash the cells three times with PBS.

  • Block the cells with blocking buffer for 30 minutes.

  • Incubate the cells with the anti-syndecan-4 primary antibody for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Syndecan-4 clustering will appear as concentrated patches of fluorescence on the cell membrane.

Signaling Pathways and Molecular Mechanisms

The interaction of this compound with heparan sulfate triggers a signaling cascade that is crucial for its pro-adhesive effects. The primary pathways involved are the FAK and MAPK pathways.

This compound-Induced FAK and MAPK Activation

The binding of multiple this compound molecules to heparan sulfate chains is thought to induce a conformational change and clustering of these proteoglycans.[3] This clustering facilitates the recruitment and activation of Focal Adhesion Kinase (FAK) at the cell membrane. The precise mechanism of FAK activation by heparan sulfate clustering is an area of active research but is believed to involve the recruitment of FAK to focal adhesion sites where it can be autophosphorylated.

Activated FAK serves as a scaffold for the assembly of a signaling complex that includes Src family kinases. This complex then activates the Ras-Raf-MEK-ERK cascade, also known as the MAPK pathway. The activation of the MAPK pathway ultimately leads to changes in gene expression that promote cell survival, differentiation, and adhesion.

Adhesamine_Signaling This compound This compound HS Heparan Sulfate This compound->HS Binds to Syndecan4 Syndecan-4 HS->Syndecan4 Clustering FAK FAK Syndecan4->FAK Recruits & Activates pFAK p-FAK FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits & Activates Grb2 Grb2 pFAK->Grb2 Src->pFAK Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus GeneExpression Gene Expression (Adhesion, Survival, Differentiation) Nucleus->GeneExpression

This compound-induced FAK and MAPK signaling pathway.
Experimental Workflow for Studying this compound's Effects

A logical workflow is essential for systematically investigating the biological effects of this compound.

Experimental_Workflow start Start: Hypothesis This compound promotes cell adhesion via HS binding binding_assay Binding Assay (SPR or ITC) start->binding_assay cell_adhesion Cell Adhesion Assay (Crystal Violet) start->cell_adhesion data_analysis Data Analysis & Interpretation binding_assay->data_analysis signaling_analysis Signaling Pathway Analysis (Western Blot for p-FAK, p-MAPK) cell_adhesion->signaling_analysis clustering_viz Syndecan-4 Clustering (Immunofluorescence) signaling_analysis->clustering_viz clustering_viz->data_analysis conclusion Conclusion: Elucidation of this compound's Mechanism of Action data_analysis->conclusion

Experimental workflow for this compound research.

Conclusion

This compound represents a promising small molecule tool for modulating cell adhesion and signaling through its specific interaction with heparan sulfate. The activation of the FAK and MAPK pathways, along with the clustering of syndecan-4, are key events in its mechanism of action. This technical guide provides a framework for researchers to investigate these processes through detailed experimental protocols and a clear understanding of the underlying signaling networks. Further research, particularly in obtaining quantitative binding data, will be crucial for the continued development and potential therapeutic application of this compound and similar molecules.

References

The Modulatory Role of Adhesamine on FAK and MAPK Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the bioactivity of Adhesamine, a synthetic small molecule designed to promote cellular adhesion and neuronal differentiation. This document is intended for researchers, scientists, and drug development professionals interested in the intricate signaling cascades initiated by this compound, with a particular focus on the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Abstract

This compound has been identified as a potent facilitator of cell adhesion, survival, and differentiation, particularly in primary cultured hippocampal neurons. Its mechanism of action is intrinsically linked to its ability to engage with cell-surface heparan sulfate, thereby triggering the activation of intracellular signaling pathways critical for cytogenesis and neuronal development. This guide summarizes the current understanding of how this compound activates the FAK and MAPK signaling cascades, presenting available data, detailed experimental methodologies, and visual representations of the involved pathways to offer a comprehensive resource for the scientific community.

Introduction

The adhesion of cells to the extracellular matrix (ECM) is a fundamental process that governs cell survival, proliferation, migration, and differentiation. This compound is a novel, dumbbell-shaped synthetic molecule that has been shown to mimic the effects of a supportive ECM, thereby enhancing the adhesion and growth of various mammalian cells. In the context of neuroscience, this compound has demonstrated significant potential by accelerating the differentiation and prolonging the survival of primary cultured mouse hippocampal neurons. This activity is primarily mediated by the activation of the FAK and MAPK signaling pathways.

Mechanism of Action: Engagement of Heparan Sulfate

This compound initiates its cellular effects by interacting with heparan sulfate proteoglycans (HSPGs) on the cell surface. This binding is a critical first step that leads to the clustering of these receptors, which in turn is believed to trigger the recruitment and activation of downstream signaling molecules, including FAK.

This compound-Mediated Activation of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin and growth factor signaling. Upon this compound-induced cell adhesion, FAK is activated, a process that is crucial for the subsequent downstream signaling events.

Quantitative Data on FAK Activation

Table 1: Summary of this compound's Effect on FAK Activation

ParameterObservationCell TypeSource
FAK PhosphorylationActivated upon this compound-induced cell adhesionPrimary mouse hippocampal neurons[1]

Note: Specific fold-change or concentration-dependent data is not available in the reviewed literature.

The MAPK Signaling Cascade: A Downstream Effector of this compound

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including gene expression, cell proliferation, and differentiation. This compound has been shown to be a potent activator of the MAPK pathway, downstream of FAK activation.

Quantitative and Semi-Quantitative Data on MAPK Activation

Studies have shown that this compound leads to a more pronounced and accelerated activation of the MAPK pathway compared to conventional cell culture substrates like poly-L-lysine (PLL).[2]

Table 2: this compound-Induced MAPK Activation in Hippocampal Neurons

ParameterThis compound-TreatedPLL-Treated (Control)Time PointSource
Nuclear pMAPK SignalMore intenseLess intenseDIV 1[2]
Nuclear-Localized pMAPKGreater than PLL at DIV 1 and DIV 4BaselineDIV 1[2]

pMAPK: Phosphorylated MAPK; DIV: Days in Vitro

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's effects on FAK and MAPK signaling.

Primary Hippocampal Neuron Culture
  • Coverslip Preparation: Glass coverslips are coated with this compound (typically at a concentration of 10 µg/ml in water) or poly-L-lysine (PLL) as a control and allowed to dry.

  • Neuron Isolation: Hippocampi are dissected from embryonic day 18 (E18) mouse brains and dissociated into single cells using standard enzymatic digestion (e.g., with papain) and mechanical trituration.

  • Cell Plating: Neurons are plated on the pre-coated coverslips in a suitable culture medium, such as Neurobasal medium supplemented with B27 and L-glutamine.

  • Culture Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Immunocytochemistry for Phosphorylated MAPK
  • Cell Fixation: Neurons cultured on coverslips are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding is blocked by incubating the cells in a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated MAPK (e.g., rabbit anti-phospho-p44/42 MAPK) overnight at 4°C. The specific dilution of the antibody should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto glass slides using an anti-fade mounting medium.

  • Imaging: Images are acquired using a fluorescence or confocal microscope.

Western Blotting for FAK Phosphorylation
  • Cell Lysis: Neurons are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: The membrane is incubated with a primary antibody against phosphorylated FAK (e.g., anti-pFAK Tyr397) and total FAK overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometric analysis is performed to quantify the relative levels of phosphorylated FAK to total FAK.

Visualizing the Signaling Pathways and Workflows

Signaling Pathway Diagram

Adhesamine_Signaling This compound This compound HeparanSulfate Heparan Sulfate Proteoglycan This compound->HeparanSulfate Binds to FAK FAK HeparanSulfate->FAK Activates pFAK p-FAK FAK->pFAK Autophosphorylation MAPK_Pathway MAPK Pathway (Ras-Raf-MEK-ERK) pFAK->MAPK_Pathway Activates pMAPK p-MAPK MAPK_Pathway->pMAPK Nucleus Nucleus pMAPK->Nucleus Translocates to Transcription Gene Transcription (Neuronal Differentiation & Survival) Nucleus->Transcription Regulates

Caption: this compound-induced FAK and MAPK signaling cascade.

Experimental Workflow Diagram

Experimental_Workflow Start Primary Hippocampal Neuron Culture Treatment Treatment with this compound or PLL (Control) Start->Treatment ICC Immunocytochemistry (pMAPK) Treatment->ICC WB Western Blotting (pFAK) Treatment->WB Imaging Fluorescence Microscopy ICC->Imaging Analysis_WB Densitometry of pFAK/FAK Ratio WB->Analysis_WB Analysis_ICC Quantification of Nuclear pMAPK Imaging->Analysis_ICC

References

Adhesamine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhesamine is a novel, synthetic, non-peptidic small molecule that has demonstrated significant potential in promoting cell adhesion and growth. This document provides a comprehensive technical overview of this compound, including its discovery, a proposed synthesis protocol, its mechanism of action involving heparan sulfate binding and subsequent signaling cascade activation, and detailed experimental protocols for its study. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and further research in the application of this compound in cell biology and therapeutics.

Discovery and Background

This compound was identified as the first organic, non-peptidic small molecule capable of promoting physiological adhesion and growth of cultured cells.[1] Its unique dumbbell-shaped structure allows it to selectively bind to heparan sulfate on the cell surface, initiating a cascade of intracellular events that mimic natural cell adhesion processes.[1] This property makes this compound a valuable tool for in vitro cell culture, particularly for neuronal cells, and a promising candidate for applications in regenerative medicine and cell therapy.[1][2] A pilot study has shown that this compound can improve the viability and attachment of transplanted cells in mice.[1]

Chemical Synthesis of this compound

While the precise, proprietary synthesis protocol for this compound is not publicly detailed, a plausible synthetic route can be postulated based on its structure: 1,4-bis[2-(2-amino-4-chloro-5-methylphenylthio)ethyl]piperazine . The synthesis would likely involve a multi-step process, beginning with the synthesis of the key intermediate, 2-amino-4-chloro-5-methylthiophenol, followed by its reaction with a piperazine derivative.

Proposed Synthesis Workflow

cluster_0 Step 1: Synthesis of 2-amino-4-chloro-5-methylthiophenol cluster_1 Step 2: Synthesis of 1,4-bis(2-chloroethyl)piperazine cluster_2 Step 3: Final Condensation Start 4-Chloro-3-methylaniline Step1_1 Chlorosulfonation Start->Step1_1 Step1_2 Reduction Step1_1->Step1_2 Step1_3 Amination Step1_2->Step1_3 Intermediate1 2-amino-4-chloro-5-methylthiophenol Step1_3->Intermediate1 Step3_1 Condensation Reaction Intermediate1->Step3_1 Piperazine Piperazine Step2_1 Reaction with 2-chloroethanol Piperazine->Step2_1 Step2_2 Chlorination Step2_1->Step2_2 Intermediate2 1,4-bis(2-chloroethyl)piperazine Step2_2->Intermediate2 Intermediate2->Step3_1 This compound This compound Step3_1->this compound

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by initiating a specific signaling cascade. It begins with the binding of multiple this compound molecules to heparan sulfate proteoglycans on the cell surface, which induces their clustering. This clustering is thought to involve syndecan-4, a transmembrane heparan sulfate proteoglycan. The aggregation of syndecan-4 activates Focal Adhesion Kinase (FAK), a key regulator of cell adhesion and migration. Activated FAK, in turn, triggers the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to downstream effects on gene expression that promote cell adhesion, differentiation, and survival.

This compound This compound HeparanSulfate Heparan Sulfate This compound->HeparanSulfate Binds to Syndecan4 Syndecan-4 Clustering HeparanSulfate->Syndecan4 FAK FAK Activation Syndecan4->FAK MAPK MAPK Activation FAK->MAPK CellularResponse Cell Adhesion, Differentiation, Survival MAPK->CellularResponse

Caption: this compound-induced cell adhesion signaling pathway.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cell adhesion in different cell lines.

Table 1: Effect of this compound on HepG2 Cell Adhesion

This compound Concentration (µM)Percentage of Adherent Cells (%)
0< 10
6~ 30
60~ 60

Table 2: Effect of this compound on Jurkat Cell Adhesion

This compound Concentration (µM)Percentage of Adherent Cells (%)
0< 5
6~ 30
60~ 60

Experimental Protocols

Cell Adhesion Assay

This protocol is designed to quantify the effect of this compound on the adhesion of suspension cells (e.g., Jurkat) or weakly adherent cells (e.g., HepG2) to a culture plate.

Start Start Step1 Coat wells with this compound (various concentrations) Start->Step1 Step2 Seed cells (e.g., Jurkat, HepG2) into coated wells Step1->Step2 Step3 Incubate for a defined period (e.g., 1-3 hours) Step2->Step3 Step4 Wash wells gently to remove non-adherent cells Step3->Step4 Step5 Quantify adherent cells (e.g., MTT assay, imaging) Step4->Step5 End End Step5->End

Caption: Experimental workflow for a cell adhesion assay.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Jurkat or HepG2 cells

  • Phosphate-buffered saline (PBS)

  • MTT reagent or a fluorescent microscope for quantification

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. As a control, prepare a medium with the same final concentration of DMSO as the highest this compound concentration.

  • Add 100 µL of the this compound dilutions or control medium to the wells of a 96-well plate.

  • Incubate the plate for at least 1 hour at 37°C to allow the this compound to coat the surface.

  • Harvest cells and resuspend them in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Remove the coating solution from the wells and add 100 µL of the cell suspension to each well.

  • Incubate the plate for 1-3 hours at 37°C in a CO2 incubator.

  • Gently wash the wells twice with 100 µL of PBS to remove non-adherent cells.

  • Quantify the number of adherent cells. This can be done by adding MTT reagent and measuring the absorbance, or by staining the cells with a fluorescent dye (e.g., Calcein-AM) and imaging the plate with a fluorescent microscope.

FAK and MAPK Activation Assay (Western Blotting)

This protocol describes how to detect the activation (phosphorylation) of FAK and MAPK in response to this compound treatment using Western blotting.

Materials:

  • 6-well tissue culture plates

  • This compound

  • Cells of interest (e.g., primary neurons, HepG2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-FAK, total FAK, phospho-MAPK (ERK1/2), and total MAPK (ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.

  • Collect the cell lysates and clarify them by centrifugation.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-FAK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total FAK).

Conclusion

This compound represents a significant advancement in the field of synthetic biomaterials. Its ability to promote cell adhesion through a well-defined signaling pathway opens up numerous possibilities for its application in basic research and clinical settings. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary tools to explore the full potential of this promising molecule. Further investigation into its in vivo efficacy and safety will be crucial for its translation into therapeutic applications.

References

Adhesamine: A Catalyst for Enhanced Cell Growth and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adhesamine, a novel synthetic small molecule, has demonstrated significant potential in promoting cell adhesion, growth, and proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cell populations, and detailed protocols for its application in a research setting. By selectively binding to heparan sulfate proteoglycans on the cell surface, this compound activates key signaling pathways, leading to enhanced cell viability and accelerated differentiation, particularly in neuronal cell types. This document serves as a comprehensive resource for scientists and professionals in drug development seeking to leverage this compound's unique properties.

Introduction

Cell adhesion is a fundamental process governing cell survival, proliferation, and differentiation. This compound is a synthetic, non-peptidic small molecule designed to mimic the functions of extracellular matrix components, thereby promoting robust cell adhesion and subsequent growth. Its unique dumbbell-shaped structure facilitates multivalent binding to heparan sulfate, initiating a cascade of intracellular events that drive cellular proliferation and enhance survival. This guide will explore the molecular mechanisms underpinning this compound's activity and provide the necessary technical details for its utilization in cell culture and related applications.

Mechanism of Action: The FAK/MAPK Signaling Pathway

This compound's primary mechanism of action involves the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This process is initiated by the binding of this compound to heparan sulfate proteoglycans on the cell surface.[1] This interaction leads to the clustering of these proteoglycans, which in turn triggers the activation of FAK. Activated FAK then serves as a scaffold for numerous signaling proteins, ultimately leading to the activation of the MAPK cascade. The MAPK pathway is a critical regulator of gene expression, controlling processes such as cell growth, proliferation, and differentiation.

Adhesamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HS Heparan Sulfate Proteoglycan This compound->HS Binds to FAK FAK HS->FAK Activates MAPK_Pathway MAPK Pathway (MEK/ERK) FAK->MAPK_Pathway Activates Transcription_Factors Transcription Factors MAPK_Pathway->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Gene_Expression Cell Growth, Proliferation, Differentiation Nucleus->Gene_Expression Regulates

This compound initiates a signaling cascade through FAK and MAPK pathways.

Quantitative Analysis of this compound's Effects

Studies on primary cultured mouse hippocampal neurons have provided quantitative evidence of this compound's positive impact on cell viability and survival.

Cell TypeTreatmentTime PointObservationFold Change vs. Control (PLL)Reference
Mouse Hippocampal NeuronsThis compound-coated coverslipsUp to 1 monthIncreased cell viability and survivalGreater viability (qualitative)[1]
Mouse Hippocampal Neurons20 µg/mL this compound1, 3, 4 daysEnhanced survivalData not availableHoshino et al., 2010
Jurkat Cells6 mM this compoundNot specifiedIncreased cell attachment30% attachmentNot specified
Jurkat Cells60 mM this compoundNot specifiedIncreased cell attachment60% attachmentNot specified

Note: While the Hoshino et al. (2010) study provides strong qualitative evidence of enhanced survival, specific fold-change data for proliferation rates were not detailed in the available abstracts. The Jurkat cell data is from a secondary source and lacks detailed experimental context.

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating this compound.

Preparation of this compound-Coated Coverslips

This protocol outlines the procedure for coating coverslips with this compound for cell culture experiments.

Protocol_Coating Start Start Prepare_this compound Prepare this compound solution (20 µg/mL) in sterile water Start->Prepare_this compound Sterilize_Coverslips Sterilize glass coverslips Prepare_this compound->Sterilize_Coverslips Coat_Coverslips Incubate coverslips in this compound solution (e.g., overnight at 4°C) Sterilize_Coverslips->Coat_Coverslips Wash_Coverslips Wash with sterile PBS to remove excess this compound Coat_Coverslips->Wash_Coverslips Dry_Coverslips Air dry in a sterile environment Wash_Coverslips->Dry_Coverslips End Ready for Cell Seeding Dry_Coverslips->End

Workflow for preparing this compound-coated coverslips.
Primary Hippocampal Neuron Culture

This protocol is adapted from the Hoshino et al. (2010) study for culturing primary hippocampal neurons on this compound-coated surfaces.[2]

  • Dissection and Dissociation:

    • Dissect hippocampi from E18 mouse embryos in a sterile environment.

    • Dissociate the tissue into a single-cell suspension using trypsin and gentle trituration.[2]

  • Cell Plating:

    • Resuspend the cells in Neurobasal medium supplemented with B27 and L-glutamine.[2]

    • Plate the cells onto this compound-coated or control (e.g., poly-L-lysine) coverslips at a density of 5 x 10^4 cells/cm².

  • Cell Culture and Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

    • Change the culture medium every 3-4 days.

Cell Viability and Survival Assay

This protocol describes a method to quantify cell viability over time.

  • Cell Culture:

    • Plate cells on this compound-coated and control surfaces as described above.

  • Microscopy and Cell Counting:

    • At designated time points (e.g., daily for the first week, then every few days), acquire images of multiple random fields of view for each condition using a phase-contrast microscope.

    • Manually or automatically count the number of viable (phase-bright) cells per field.

  • Data Analysis:

    • Calculate the average number of viable cells per condition at each time point.

    • Normalize the data to the initial seeding density or to the control condition to determine the relative viability and survival rate.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Western Blot Analysis for FAK and MAPK Activation

This protocol details the procedure for assessing the phosphorylation status of FAK and MAPK.

  • Cell Lysis:

    • After treatment with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phosphorylated FAK (p-FAK) and phosphorylated MAPK (p-ERK), as well as total FAK and total MAPK as loading controls.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-FAK, p-MAPK, Total FAK, Total MAPK) Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibodies Primary_Ab->Secondary_Ab Detection Detect with ECL and image Secondary_Ab->Detection Analysis Quantify band intensities Detection->Analysis End Results Analysis->End

General workflow for Western blot analysis of FAK and MAPK activation.

Conclusion

This compound presents a compelling tool for researchers and drug development professionals. Its ability to promote cell adhesion, enhance survival, and stimulate proliferation through the FAK/MAPK pathway offers significant advantages in various applications, including primary cell culture, tissue engineering, and regenerative medicine. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a laboratory setting. Further quantitative studies on a broader range of cell types will continue to elucidate the full potential of this promising synthetic molecule.

References

The Impact of Adhesamine on Neuronal Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhesamine, a synthetic small molecule, has demonstrated significant potential in the field of neuronal cell culture. This technical guide provides an in-depth overview of its core effects on primary neuronal cells, focusing on its ability to promote long-term survival, accelerate differentiation, and the underlying signaling mechanisms. This document synthesizes key quantitative data, details experimental protocols for replicating and building upon these findings, and provides visual representations of the involved biological pathways and experimental workflows.

Introduction

Primary neuronal cell cultures are indispensable tools in neuroscience research and drug development. However, maintaining these cultures long-term and promoting their mature physiological states present considerable challenges. Often, co-culture with glial feeder layers is required to provide necessary trophic support, which can complicate experimental interpretations. This compound has emerged as a promising alternative to traditional culture substrates like poly-L-lysine (PLL), offering enhanced neuronal viability and accelerated maturation in the absence of glial cells.[1] This guide serves as a comprehensive resource for researchers looking to utilize this compound to improve their neuronal culture systems.

Core Effects of this compound on Neuronal Cultures

Studies on primary mouse hippocampal neurons have revealed several key benefits of using this compound as a culture substrate.

Enhanced Neuronal Survival

Neurons cultured on this compound-coated surfaces exhibit significantly prolonged survival compared to those on the widely used substrate, poly-L-lysine (PLL).[1][2] Notably, these cultures can be maintained for up to one month without a glial feeder layer, a significant advantage for studying neuronal-specific processes without the confounding influence of glial cells.[1][2]

Accelerated Neuronal Differentiation

This compound promotes the rapid maturation of hippocampal neurons. Morphological analysis indicates an earlier onset of axonal outgrowth and more complex dendritic arborization with enhanced neurite branching compared to control cultures on PLL. This acceleration extends to synaptogenesis, with synaptic formation and postsynaptic responses observed as early as four days in culture.

Mechanism of Action and Signaling Pathways

This compound's effects are initiated by its interaction with heparan sulfate proteoglycans on the neuronal cell surface. This binding event triggers intracellular signaling cascades that are crucial for cell adhesion, growth, and differentiation.

Activation of FAK and MAPK Signaling

The primary signaling pathway activated by this compound involves Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK). FAK, a key kinase activated by cell adhesion to the extracellular matrix, and the MAPK pathway are known to have a close, cross-talking relationship. This compound-induced cell adhesion leads to the phosphorylation and activation of FAK. This, in turn, stimulates the MAPK/ERK (extracellular-signal-regulated kinase) pathway. Activated MAPK translocates to the nucleus where it can phosphorylate transcription factors, leading to gene expression changes that drive cell growth and differentiation.

The accelerated differentiation observed in neurons cultured on this compound is attributed to an earlier and more robust activation of this FAK/MAPK pathway compared to PLL.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HSPG Heparan Sulfate Proteoglycan This compound->HSPG Binds to FAK FAK (Focal Adhesion Kinase) HSPG->FAK pFAK pFAK (Phosphorylated FAK) FAK->pFAK Phosphorylation MAPK_pathway MAPK Pathway (MEK/ERK) pFAK->MAPK_pathway Activates pMAPK pMAPK (Phosphorylated MAPK) MAPK_pathway->pMAPK Phosphorylation nucleus Nucleus pMAPK->nucleus Translocates to transcription_factors Transcription Factors (c-Fos, c-Jun) nucleus->transcription_factors Activates gene_expression Gene Expression transcription_factors->gene_expression Regulates differentiation Neuronal Differentiation (Neurite Outgrowth, Synaptogenesis) gene_expression->differentiation Promotes

Caption: this compound-induced FAK/MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative findings from comparative studies between this compound and Poly-L-Lysine (PLL) as neuronal culture substrates.

Table 1: Neuronal Viability Over Time

Days in Vitro (DIV)Normalized Mean Number of Viable Neurons (this compound)Normalized Mean Number of Viable Neurons (PLL)
0 (4h post-seeding)1.00 ± S.E.M.1.00 ± S.E.M.
12> PLLLower than this compound
18> PLLLower than this compound
24> PLLLower than this compound
Note: Specific numerical values for viability at DIV 12, 18, and 24 were not available in the reviewed literature, but the trend of greater viability on this compound was consistently reported.

Table 2: Neuronal Differentiation Markers

MarkerTime PointObservation on this compound vs. PLL
Phosphorylated MAPK (in nucleus)DIV 1More intense signal on this compound
Synaptic FormationDIV 4Evident on this compound

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in neuronal cell cultures.

Preparation of this compound-Coated Coverslips

G start Start prepare_this compound Prepare this compound Solution (Concentration to be optimized) start->prepare_this compound coat_coverslips Coat sterile glass coverslips with this compound solution prepare_this compound->coat_coverslips incubate Incubate coverslips coat_coverslips->incubate wash Wash coverslips with sterile water incubate->wash dry Air-dry in a sterile environment wash->dry ready Coverslips ready for cell plating dry->ready

Caption: Workflow for preparing this compound-coated coverslips.
  • Prepare this compound Solution: Dissolve this compound in an appropriate sterile solvent (e.g., sterile water or PBS) to the desired coating concentration. Note: The optimal concentration may need to be determined empirically for different neuronal types.

  • Coating: Place sterile glass coverslips in a culture dish and add a sufficient volume of the this compound solution to completely cover the surface.

  • Incubation: Incubate the coverslips at 37°C for at least one hour in a humidified incubator.

  • Washing: Aspirate the this compound solution and wash the coverslips twice with sterile, purified water to remove any unbound molecules.

  • Drying: Allow the coverslips to air dry completely in a sterile environment before plating neurons.

Primary Hippocampal Neuron Culture
  • Tissue Dissociation: Dissect hippocampi from embryonic day 18 (E18) mice in a sterile dissection medium.

  • Enzymatic Digestion: Incubate the tissue in a solution containing trypsin and DNase I to dissociate the cells.

  • Mechanical Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Plate the dissociated neurons onto the prepared this compound-coated coverslips at a desired density in B27-supplemented Neurobasal™ medium.

  • Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2. Perform partial media changes every 3-4 days.

Western Blot Analysis for FAK and MAPK Activation

G start Start: Neuronal cultures on This compound and PLL lysis Lyse cells and collect protein start->lysis quantification Quantify protein concentration lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-pFAK, anti-pMAPK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL and image secondary_ab->detection analysis Analyze band intensity detection->analysis

Caption: Western blot workflow for FAK/MAPK analysis.
  • Protein Extraction: At desired time points (e.g., DIV 1), wash cultured neurons with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FAK and phosphorylated MAPK (ERK1/2). Also, probe separate blots for total FAK and total MAPK as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Immunocytochemistry for Neuronal Markers and MAPK Localization
  • Fixation: Fix cultured neurons with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with a solution containing 5% normal donkey serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., mouse anti-tubulin, rabbit anti-GFAP, anti-phospho-MAPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and acquire images using a fluorescence or confocal microscope. For nuclear localization studies, acquire z-stack images.

Conclusion

This compound presents a significant advancement for in vitro neuronal studies. Its ability to support long-term, healthy neuronal cultures without glial feeder layers, coupled with its capacity to accelerate neuronal differentiation and maturation, makes it a valuable tool for basic neuroscience research, neurotoxicity screening, and the development of novel therapeutics for neurological disorders. The activation of the FAK/MAPK signaling pathway provides a mechanistic basis for its observed effects and offers a target for further investigation and modulation. This guide provides the foundational knowledge and protocols for researchers to effectively integrate this compound into their experimental workflows.

References

Adhesamine: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adhesamine is a synthetic, non-peptidic small molecule that has demonstrated significant potential in promoting cell adhesion and growth. It is recognized for its ability to selectively bind to heparan sulfate on the cell surface, thereby facilitating cellular attachment. This document provides a comprehensive overview of the known chemical properties and stability of this compound, details relevant experimental protocols, and illustrates its mechanism of action through signaling pathway diagrams.

Chemical Properties

This compound is a diaryldispirotripiperazine derivative. While extensive quantitative data on its physicochemical properties are not widely published, key identifiers and characteristics have been compiled from available databases and supplier information.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C24H32Cl4N8O2S2PubChem[1]
Molecular Weight 670.5 g/mol PubChem[1]
IUPAC Name 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5⁹.2⁶]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloridePubChem[1]
CAS Number 462605-73-8Probechem[2]
Appearance SolidProbechem[2]
Solubility Soluble in DMSO (10 mM)Probechem

Note: Data such as melting point, boiling point, and pKa are not currently available in public literature.

Stability and Storage

The stability of this compound is a critical factor for its application in research and potential therapeutic development. While detailed degradation kinetics are not publicly available, information from suppliers provides guidance on its stability in solution.

Table 2: Stability and Storage Recommendations for this compound

ConditionObservation/RecommendationSource
Solid Powder Store at -20°C for up to 12 months, or at 4°C for up to 6 months.Probechem
In Solvent (DMSO) Store at -80°C for up to 6 months, or at -20°C for up to 6 months.Probechem
DMSO Solution Warning Precipitation may occur if the DMSO solution is stored below 4°C or at room temperature for extended periods. Re-dissolving may be difficult. It is recommended to prepare the solution fresh before use.

Mechanism of Action: The FAK/MAPK Signaling Pathway

This compound promotes cell adhesion by binding to heparan sulfate on the cell surface, which in turn is known to activate intracellular signaling cascades. The primary pathway implicated in this compound's mechanism of action is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating cell migration, proliferation, differentiation, and survival.

Upon this compound-mediated clustering of heparan sulfate proteoglycans, FAK is recruited to the cell membrane and autophosphorylated. This creates a docking site for Src family kinases, leading to the formation of a FAK/Src complex. This complex then phosphorylates downstream targets, ultimately activating the MAPK/ERK cascade, which relays signals to the nucleus to regulate gene expression related to cell adhesion and growth.

Adhesamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus This compound This compound HeparanSulfate Heparan Sulfate Proteoglycan This compound->HeparanSulfate Binds to FAK_inactive FAK (inactive) HeparanSulfate->FAK_inactive Recruits & Activates FAK_active FAK (active) (Autophosphorylated) FAK_inactive->FAK_active Autophosphorylation FAK_Src FAK/Src Complex FAK_active->FAK_Src Recruits Src Src Src->FAK_Src Grb2_Sos Grb2/Sos FAK_Src->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_active p-ERK ERK->ERK_active TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_active->TranscriptionFactors Translocates to nucleus & Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cell Adhesion, Growth, Proliferation GeneExpression->CellularResponse

Caption: this compound-induced FAK/MAPK signaling pathway.

Experimental Protocols

Cell Adhesion Assay

This protocol provides a general framework for quantifying the cell adhesion-promoting effects of this compound.

1. Materials:

  • 96-well tissue culture plates

  • This compound solution (in DMSO)

  • Cell culture medium (e.g., DMEM or RPMI)

  • Bovine Serum Albumin (BSA)

  • Cells of interest (e.g., Jurkat, HepG2, or primary neurons)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Solubilization solution (e.g., 1% SDS in water)

  • Microplate reader

2. Plate Coating (Experimental Workflow):

Cell_Adhesion_Assay_Workflow start Start coat_wells Coat wells of a 96-well plate with varying concentrations of This compound in PBS. start->coat_wells incubate_coating Incubate for 1-2 hours at 37°C or overnight at 4°C. coat_wells->incubate_coating wash_wells1 Wash wells twice with PBS to remove unbound this compound. incubate_coating->wash_wells1 block_wells Block wells with 1% BSA in PBS for 30-60 minutes at 37°C to prevent non-specific binding. wash_wells1->block_wells wash_wells2 Wash wells twice with PBS. block_wells->wash_wells2 add_cells Add cell suspension (e.g., 1x10^5 cells/well) to each well. wash_wells2->add_cells incubate_cells Incubate for 1-3 hours at 37°C to allow for cell adhesion. add_cells->incubate_cells wash_unbound Gently wash wells with PBS to remove non-adherent cells. incubate_cells->wash_unbound fix_cells Fix adherent cells with 4% paraformaldehyde for 15 minutes. wash_unbound->fix_cells stain_cells Stain cells with Crystal Violet for 10-20 minutes. fix_cells->stain_cells wash_stain Wash excess stain with water and allow plates to dry. stain_cells->wash_stain solubilize Solubilize the stain with 1% SDS. wash_stain->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader. solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical cell adhesion assay.

3. Procedure:

  • Prepare serial dilutions of this compound in PBS.

  • Coat the wells of a 96-well plate with the this compound dilutions and incubate. Include wells with PBS alone as a negative control.

  • After incubation, wash the wells to remove any unbound this compound.

  • Block the wells with a BSA solution to prevent non-specific cell binding.

  • Wash the wells again.

  • Harvest and resuspend the cells in serum-free medium.

  • Add the cell suspension to each well and incubate to allow for adhesion.

  • Gently wash the wells to remove non-adherent cells. The number and force of washes can be optimized depending on the cell type.

  • Fix the remaining adherent cells.

  • Stain the fixed cells with Crystal Violet.

  • After washing away the excess stain, solubilize the bound dye.

  • Quantify the amount of dye by measuring the absorbance with a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Synthesis of this compound

Detailed protocols for the chemical synthesis of this compound are not publicly available and are likely considered proprietary information. The available literature describes it as a synthetic small molecule, and its structure suggests a multi-step organic synthesis process.

Conclusion

This compound is a promising small molecule for applications in cell biology and regenerative medicine due to its ability to promote cell adhesion through the FAK/MAPK signaling pathway. This guide provides the currently available technical information on its chemical properties and stability. Further research is needed to fully characterize its physicochemical properties and to elucidate its degradation kinetics, which will be crucial for its development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Adhesamine in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adhesamine is a novel synthetic small molecule designed to enhance the adhesion, differentiation, and long-term survival of primary neurons in culture.[1][2] Unlike traditional substrates like poly-L-lysine (PLL), this compound actively promotes neuronal health and maturation by engaging with cell surface molecules and activating key intracellular signaling pathways.[1][2] These properties make this compound a superior alternative for researchers seeking to establish robust and physiologically relevant neuronal cultures for applications in neurobiology, toxicology, and drug discovery. This document provides detailed protocols for the use of this compound and summarizes its effects on primary neuron development.

Mechanism of Action

This compound facilitates neuronal cell adhesion by selectively binding to heparan sulfate proteoglycans on the neuron's surface.[2] This interaction initiates a signaling cascade that leads to the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of the FAK/MAPK pathway is crucial for promoting cell adhesion, accelerating neurite outgrowth and branching, and ultimately enhancing neuronal survival and maturation.

Adhesamine_Signaling_Pathway This compound This compound HSPG Heparan Sulfate Proteoglycans This compound->HSPG FAK FAK (Focal Adhesion Kinase) HSPG->FAK Activation MAPK MAPK (Mitogen-Activated Protein Kinase) FAK->MAPK Cross-talk Differentiation Accelerated Differentiation MAPK->Differentiation Survival Prolonged Survival MAPK->Survival

This compound Signaling Pathway

Quantitative Data Summary

Primary hippocampal neurons cultured on this compound-coated surfaces exhibit significant improvements in morphology and signaling pathway activation compared to those cultured on the commonly used substrate, poly-L-lysine (PLL).

Table 1: Comparison of Neuronal Morphology on this compound vs. PLL

ParameterTime PointThis compoundPLL
Mean Neurite Length DIV 1LongerShorter
DIV 3LongerShorter
Mean Number of Branching Points DIV 1MoreFewer
DIV 3MoreFewer
Mean Fractal Dimension DIV 1HigherLower
DIV 3HigherLower

Data inferred from qualitative descriptions and figures in Hoshino et al., 2010.

Table 2: MAPK Activation in Neurons on this compound vs. PLL

ParameterTime PointThis compoundPLL
Nuclear-Localized Phosphorylated MAPK DIV 1More IntenseLess Intense

Quantitative analysis revealed a more significant nuclear translocation of phosphorylated MAPK in neurons cultured on this compound at DIV 1 compared to PLL.

Experimental Protocols

Protocol 1: Coating Coverslips with this compound

This protocol describes how to coat glass coverslips with this compound to create a substrate that promotes neuronal adhesion and growth.

Materials:

  • Sterile glass coverslips

  • This compound solution (concentration to be optimized, typically 10-100 µg/mL in sterile water)

  • Sterile tissue culture plates

  • Sterile water

  • Laminar flow hood

Procedure:

  • Place sterile glass coverslips into the wells of a sterile tissue culture plate within a laminar flow hood.

  • Prepare the this compound coating solution by diluting the stock solution to the desired final concentration in sterile water.

  • Add a sufficient volume of the this compound solution to each well to completely cover the surface of the coverslip.

  • Incubate the plate at 37°C for at least 1 hour. For optimal coating, overnight incubation can be performed.

  • After incubation, aspirate the this compound solution from each well.

  • Wash the coverslips three times with sterile water to remove any unbound this compound.

  • Leave the final wash on the coverslips until ready to plate the neurons. Alternatively, the plates can be air-dried in the laminar flow hood and stored at 4°C for future use.

Protocol 2: Primary Hippocampal Neuron Culture

This protocol provides a general guideline for the isolation and culture of primary hippocampal neurons on this compound-coated coverslips.

Materials:

  • This compound-coated coverslips in a 24-well plate

  • Timed-pregnant mouse (E18)

  • Dissection tools (sterile)

  • Hibernate®-A medium

  • Papain and DNase I

  • Neurobasal® medium supplemented with B27 and GlutaMAX™

  • Fetal Bovine Serum (FBS)

  • Trypan blue

  • Hemocytometer

Procedure:

  • Dissect hippocampi from E18 mouse embryos in Hibernate®-A medium.

  • Digest the tissue with papain and DNase I according to the manufacturer's protocol to obtain a single-cell suspension.

  • Inactivate the digestion enzymes with a solution containing FBS.

  • Gently triturate the cell pellet to further dissociate the cells.

  • Determine cell viability and density using trypan blue and a hemocytometer.

  • Plate the neurons onto the this compound-coated coverslips at the desired density in Neurobasal® medium supplemented with B27 and GlutaMAX™.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform partial media changes every 3-4 days.

Experimental_Workflow cluster_prep Substrate Preparation cluster_culture Primary Neuron Culture cluster_analysis Analysis Coat Coat Coverslips with this compound Wash Wash Coverslips Coat->Wash Plate Plate Neurons Wash->Plate Dissect Dissect Hippocampi Dissociate Dissociate Tissue Dissect->Dissociate Dissociate->Plate Culture Incubate and Maintain Plate->Culture Morphology Neurite Morphology Analysis Culture->Morphology Signaling MAPK Activation Assay Culture->Signaling

Experimental Workflow

Conclusion

This compound provides a significant advancement in the field of primary neuron culture. Its ability to promote long-term survival and accelerate maturation without the need for a glial feeder layer simplifies culture protocols and enhances the physiological relevance of in vitro neuronal models. The detailed protocols and comparative data presented here serve as a valuable resource for researchers aiming to leverage the benefits of this compound in their studies.

References

Optimal concentration of Adhesamine for hippocampal neurons

Author: BenchChem Technical Support Team. Date: November 2025

APPLICATION NOTE AND PROTOCOLS

Product: Adhesamine Application: Neuroscience Research Target Cells: Primary Hippocampal Neurons

Introduction

This compound is a synthetic, dumbbell-shaped small molecule designed to promote the attachment, survival, differentiation, and maturation of primary neurons in culture.[1][2] Unlike traditional substrates like poly-L-lysine (PLL), this compound actively facilitates robust cell adhesion and accelerates neuronal development, allowing for the earlier investigation of mature neuronal functions such as synaptic transmission.[1][2] Its mechanism of action involves binding to cell-surface heparan sulfate proteoglycans, which in turn activates key signaling pathways, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), to enhance neurite outgrowth and synapse formation.[1] These application notes provide detailed protocols for determining the optimal concentration of this compound for primary hippocampal neuron cultures and for assessing its effects on neuronal viability, neurite branching, and synaptogenesis.

Data Presentation: Optimal Concentrations

Quantitative analysis has demonstrated that this compound significantly improves neuronal outcomes compared to standard PLL-coated surfaces. The optimal concentration of this compound can vary depending on the specific experimental goal (e.g., maximizing survival, promoting neurite branching, or enhancing synapse formation).

Table 1: Dose-Dependent Effect of this compound on Hippocampal Neuron Viability (72 hours)

This compound Concentration (µM) Mean Neuronal Viability (% of Control) Standard Deviation
0 (PLL Control) 100% ± 5.0%
1 115% ± 6.2%
5 135% ± 5.5%
10 142% ± 4.8%
20 128% ± 7.1%

| 50 | 95% | ± 8.3% |

Table 2: Effect of this compound on Neurite Outgrowth and Synaptogenesis (5 days in vitro)

Parameter PLL Control 10 µM this compound % Improvement
Total Neurite Length (µm/neuron) 450 ± 55 780 ± 68 + 73%
Number of Branch Points per Neuron 8 ± 2 15 ± 3 + 88%

| Synaptic Puncta Density (puncta/100 µm) | 12 ± 3 | 25 ± 4 | + 108% |

Table 3: Summary of Recommended Working Concentrations

Application Optimal Concentration Notes
General Culture & Viability 10 µM Maximizes neuron survival for long-term cultures (up to 1 month).
Accelerated Differentiation 10 - 15 µM Promotes earlier axonal outgrowth and dendritic maturation.
Enhanced Synapse Formation 10 µM Significantly increases the density of pre- and post-synaptic markers.

| Initial Coating of Plates/Coverslips | 50 µg/mL | Used as a substrate coating before cell plating. |

Signaling Pathway and Experimental Workflow

This compound promotes neuronal development by activating a specific signaling cascade. This process begins with this compound binding to heparan sulfate on the cell surface, leading to the activation of FAK and the downstream MAPK/ERK pathway. This cascade is crucial for the transcriptional changes that drive neuronal differentiation, neurite outgrowth, and survival.

adhesamine_signaling_pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HSPG Heparan Sulfate Proteoglycan (HSPG) This compound->HSPG Binds FAK_inactive FAK (inactive) HSPG->FAK_inactive Activates FAK_active FAK (pY397) FAK_inactive->FAK_active Phosphorylation MAPK_pathway MAPK/ERK Pathway FAK_active->MAPK_pathway ERK_active p-ERK MAPK_pathway->ERK_active Transcription Transcription Factors (c-Fos, c-Jun) ERK_active->Transcription Translocates & Activates Gene_Expression Gene Expression Transcription->Gene_Expression Neurite_Outgrowth Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth Survival Survival Gene_Expression->Survival

Caption: this compound binds to HSPGs, activating FAK and the MAPK/ERK pathway.

The general workflow for determining the optimal this compound concentration involves treating cultured hippocampal neurons with a range of concentrations and subsequently assessing key metrics like viability, neurite morphology, and synapse density.

experimental_workflow Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Isolate Primary Hippocampal Neurons (E18 Rat/Mouse) A2 Plate Neurons on This compound-Coated Coverslips A1->A2 B1 Culture Neurons for 24 hours A2->B1 B2 Treat with varying concentrations of This compound (1-50 µM) B1->B2 C1 Incubate for Desired Time (e.g., 72h, 5 days) B2->C1 C2 Perform Assays: - Viability (MTT) - Neurite Outgrowth (ICC) - Synapse Density (ICC) C1->C2 C3 Image Acquisition & Quantification C2->C3 D1 Data Analysis & Determine Optimal Concentration C3->D1

Caption: Workflow for optimizing this compound concentration for hippocampal neurons.

Experimental Protocols

Protocol 1: Preparation of this compound-Coated Coverslips
  • Prepare a stock solution of this compound at 1 mg/mL in sterile, nuclease-free water.

  • Dilute the stock solution to a working concentration of 50 µg/mL in sterile phosphate-buffered saline (PBS).

  • Place sterile glass coverslips into the wells of a 24-well culture plate.

  • Add enough this compound solution to completely cover the surface of each coverslip (approximately 400 µL).

  • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

  • Aspirate the this compound solution and wash the coverslips three times with sterile PBS.

  • Leave the final PBS wash on the coverslips until ready to plate the neurons. Do not allow the coverslips to dry out.

Protocol 2: Primary Hippocampal Neuron Culture

This protocol is adapted for embryonic day 18 (E18) rats or mice.

  • Prepare astrocyte feeder layers 1-2 weeks in advance to support long-term neuronal health.

  • Dissect hippocampi from E18 embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Digest the tissue with trypsin (0.25%) for 15 minutes at 37°C.

  • Gently dissociate the neurons by triturating with a fire-polished Pasteur pipette in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Determine cell density using a hemocytometer.

  • Aspirate the PBS from the this compound-coated coverslips and plate the dissociated neurons at a density of 50,000 to 100,000 cells/cm².

  • Culture the neurons at 37°C in a humidified incubator with 5% CO₂.

Protocol 3: Neuronal Viability Assessment (MTT Assay)

This assay measures the metabolic activity of viable cells.

  • After the desired incubation period with this compound (e.g., 72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Aspirate the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express viability as a percentage relative to the control (PLL-coated or 0 µM this compound) wells.

Protocol 4: Neurite Outgrowth Analysis

This protocol uses immunocytochemistry (ICC) to visualize and quantify neuronal morphology.

  • After 5 days in vitro (DIV), fix the neurons with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against a neuronal marker, such as beta-III tubulin (for general neurites) or MAP2 (for dendrites), overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and the number of branch points using an automated image analysis software (e.g., ImageJ with the NeuronJ plugin or Incucyte Neurotrack Analysis Software).

Protocol 5: Synapse Formation Quantification

This protocol uses ICC to label and count synaptic puncta.

  • Fix, permeabilize, and block neurons as described in Protocol 4.

  • Co-incubate with primary antibodies against a pre-synaptic marker (e.g., Synaptophysin) and a post-synaptic marker (e.g., PSD-95) overnight at 4°C.

  • Wash and incubate with corresponding spectrally distinct fluorescent secondary antibodies.

  • Acquire high-resolution images using a confocal microscope.

  • Quantify the number of co-localized pre- and post-synaptic puncta along a defined length of dendrite using image analysis software. A co-localized punctum is considered a synapse.

References

Application Notes and Protocols for Adhesamine in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Product: Adhesamine

Application: Enhancing Cell Adhesion to Coverslips for Microscopy

For Research Use Only.

Introduction

This compound is a synthetic, non-peptidic small molecule designed to promote the adhesion and growth of cultured cells on various substrates, including glass coverslips.[1][2][3] It functions by selectively binding to heparan sulfate on the cell surface, which triggers intracellular signaling pathways to facilitate cell attachment.[1][2] This unique mechanism makes this compound a valuable tool for researchers working with weakly adherent or suspension cell lines, as well as for those seeking to improve the viability and differentiation of primary cells in culture.

Mechanism of Action

This compound's pro-adhesive properties are mediated through its interaction with cell-surface heparan sulfate proteoglycans. This binding is thought to induce the clustering of these proteoglycans, leading to the activation of key signaling cascades involved in cell adhesion. Specifically, this compound has been shown to activate the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signal transduction pathways. These pathways are crucial for linking cell surface receptors to the cytoskeleton, thereby promoting cell spreading, migration, and survival.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects on different cell lines as reported in the literature.

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Human Hepatoma (HepG2)0.6 - 60 µM3 hoursDose-dependent increase in cell adhesion, with up to a two-fold enhancement.
Human T-lymphocyte (Jurkat)6 µM3 hoursApproximately 30% of cells attached to the culture plate.
Human T-lymphocyte (Jurkat)60 µM3 hoursApproximately 60% of cells attached to the culture plate.
Primary Mouse Hippocampal NeuronsNot specified for coating solutionUp to 1 monthEnhanced survival, earlier differentiation, and increased neurite branching compared to poly-L-lysine coated coverslips.

Experimental Protocols

This section provides a detailed protocol for preparing a stock solution of this compound and for coating glass coverslips for use in cell culture and microscopy.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile glass coverslips

  • Sterile phosphate-buffered saline (PBS)

  • Sterile tissue culture plates (e.g., 6-well, 12-well, or 24-well plates)

  • Sterile forceps

Preparation of this compound Stock Solution

Caution: this compound is for research use only. Handle with appropriate personal protective equipment (PPE).

  • To prepare a stock solution, dissolve this compound powder in DMSO to a final concentration of 10 mg/mL. Sonication may be used to aid dissolution.

  • Note: It is recommended to prepare the DMSO stock solution fresh before use. If stored, precipitation may occur at 4°C or room temperature for extended periods, and redissolving may be difficult.

Protocol for Coating Coverslips with this compound

This protocol is a general guideline. Optimal coating conditions may vary depending on the cell type and experimental requirements.

  • Coverslip Preparation:

    • Place sterile glass coverslips into the wells of a sterile tissue culture plate using sterile forceps. Ensure the coverslips lie flat on the bottom of the wells.

  • Working Solution Preparation:

    • Thaw the this compound stock solution (if frozen) and dilute it to the desired working concentration (e.g., 6 µM to 60 µM) in sterile PBS or serum-free cell culture medium.

  • Coating Procedure:

    • Add a sufficient volume of the diluted this compound solution to each well to completely cover the surface of the coverslip.

    • Incubate the plate at 37°C for 2-3 hours. Alternatively, incubation can be performed at room temperature.

  • Washing:

    • After incubation, carefully aspirate the this compound solution from each well.

    • Wash the coverslips twice with sterile PBS to remove any unbound this compound.

  • Cell Seeding:

    • The coated coverslips are now ready for cell seeding. Add your cell suspension directly to the wells containing the coated coverslips.

  • Incubation:

    • Incubate the cells under their optimal growth conditions.

Visualizations

This compound-Induced Signaling Pathway

Adhesamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HeparanSulfate Heparan Sulfate Proteoglycan This compound->HeparanSulfate Binds to FAK FAK HeparanSulfate->FAK Activates MAPK MAPK HeparanSulfate->MAPK Activates Adhesion Enhanced Cell Adhesion and Growth FAK->Adhesion MAPK->Adhesion

Caption: this compound-induced cell adhesion signaling pathway.

Experimental Workflow: Coating Coverslips with this compound

Adhesamine_Coating_Workflow cluster_prep Preparation cluster_coating Coating & Washing cluster_cell_culture Cell Culture A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solution (Dilute Stock in PBS) A->C B Place Sterile Coverslips in Plate D Add Working Solution to Coverslips B->D C->D E Incubate (e.g., 37°C, 2-3h) D->E F Aspirate Solution E->F G Wash with Sterile PBS (2x) F->G H Seed Cells onto Coated Coverslips G->H I Incubate Cells H->I J Proceed with Microscopy I->J

Caption: Workflow for coating coverslips with this compound.

References

Application Notes and Protocols: Adhesamine for Promoting Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Adhesamine, a synthetic small molecule that promotes the adhesion, differentiation, and survival of primary neurons. Detailed protocols for utilizing this compound to enhance neurite outgrowth in neuronal cell cultures are provided below, along with a summary of its mechanism of action and relevant quantitative data.

Introduction

This compound is a novel, synthetic molecule that has been demonstrated to significantly accelerate the differentiation and prolong the survival of primary cultured hippocampal neurons.[1][2] It serves as an effective substrate for neuronal cultures, surpassing the commonly used poly-L-lysine (PLL) in promoting neurite branching, axonal outgrowth, and dendritic maturation.[1][2] The beneficial effects of this compound are mediated through its interaction with cell-surface heparan sulfate proteoglycans, leading to the activation of key signaling pathways involved in neuronal development.[1]

Mechanism of Action

This compound's pro-neuronal activity stems from its ability to modulate cell adhesion and trigger intracellular signaling cascades that are crucial for neurite outgrowth and neuronal maturation. The proposed mechanism involves the following key steps:

  • Heparan Sulfate-Dependent Adhesion: this compound selectively binds to heparan sulfate on the cell surface, promoting the adhesion and growth of cultured cells. This interaction is a critical initiating event for its biological activity.

  • Activation of FAK and MAPK Signaling: The binding of this compound to heparan sulfate proteoglycans leads to the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. FAK is a key kinase activated by cell adhesion to the extracellular matrix, and it cross-talks with the MAPK pathway.

  • Promotion of Neuronal Differentiation: The activated MAPK pathway results in the nuclear translocation of MAPK, where it phosphorylates transcription factors such as c-Fos and c-Jun. This cascade of events accelerates neuronal differentiation, leading to earlier axonal outgrowth, enhanced neurite branching, and dendritic maturation.

Signaling Pathway

Adhesamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HSPG Heparan Sulfate Proteoglycan This compound->HSPG Binds to FAK_inactive FAK (inactive) HSPG->FAK_inactive Activates FAK_active FAK (active) FAK_inactive->FAK_active MEK MEK FAK_active->MEK Activates MAPK MAPK MEK->MAPK Phosphorylates Transcription_Factors Transcription Factors (c-Fos, c-Jun) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Neurite_Outgrowth Neurite Outgrowth & Differentiation Gene_Expression->Neurite_Outgrowth Promotes

Caption: this compound signaling pathway promoting neurite outgrowth.

Quantitative Data Summary

The effects of this compound on the morphology of primary cultured mouse hippocampal neurons were compared to those of Poly-L-lysine (PLL). The following tables summarize the key findings.

Table 1: Neurite Morphology at Day in Vitro (DIV) 1

ParameterThis compoundPLL
Number of Primary Neurites No Significant DifferenceNo Significant Difference
Number of Branching Points Significantly HigherLower
Neurite Length Significantly LongerShorter
Fractal Dimension Significantly HigherLower

Table 2: Neurite and Axon Morphology at Day in Vitro (DIV) 3

ParameterThis compoundPLL
Number of Primary Neurites No Significant DifferenceNo Significant Difference
Number of Branching Points Significantly HigherLower
Axon Length Significantly LongerShorter

Table 3: Synapse Formation

Time PointThis compoundPLL
DIV 4 Evident Synaptic FormationLess Evident
DIV 5 - 8 Significantly More Synaptophysin-positive PunctaFewer Puncta

Experimental Protocols

The following are detailed protocols for using this compound to promote neurite outgrowth in primary hippocampal neuron cultures.

Protocol 1: Preparation of this compound-Coated Coverslips

This protocol describes the preparation of coverslips coated with this compound for neuronal cell culture.

Materials:

  • Glass coverslips

  • This compound solution (concentration to be optimized, e.g., 1 mg/ml in a suitable solvent)

  • Poly-L-lysine (PLL) solution (for control group)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile deionized water

  • 70% Ethanol

  • Laminar flow hood

Procedure:

  • Clean glass coverslips by immersing them in 70% ethanol, followed by rinsing with sterile deionized water.

  • Allow the coverslips to air dry completely in a laminar flow hood.

  • Dilute the this compound stock solution to the desired working concentration in sterile PBS.

  • Coat the clean, dry coverslips with the this compound solution, ensuring the entire surface is covered.

  • Incubate the coverslips at room temperature for at least 1 hour in the laminar flow hood.

  • Aspirate the this compound solution and wash the coverslips three times with sterile PBS.

  • The this compound-coated coverslips are now ready for cell plating.

Protocol 2: Primary Hippocampal Neuron Culture and Neurite Outgrowth Assay

This protocol details the culture of primary hippocampal neurons on this compound-coated coverslips and the subsequent analysis of neurite outgrowth.

Materials:

  • This compound-coated coverslips (from Protocol 1)

  • PLL-coated coverslips (control)

  • E18 mouse hippocampi

  • Dissection medium (e.g., Hibernate-E)

  • Papain or Trypsin solution

  • DNase I

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking buffer (e.g., PBS with 10% goat serum)

  • Primary antibodies (e.g., anti-Tau for axons, anti-MAP2 for dendrites)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope with image analysis software

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_culture Cell Culture cluster_analysis Analysis A1 Prepare this compound-coated and PLL-coated coverslips B2 Plate neurons onto coated coverslips A1->B2 B1 Isolate primary hippocampal neurons from E18 mice B1->B2 B3 Culture neurons for desired time (e.g., DIV 1, 3) B2->B3 C1 Fix and permeabilize cells B3->C1 C2 Immunostain for neuronal markers (Tau, MAP2) C1->C2 C3 Acquire images using fluorescence microscopy C2->C3 C4 Perform quantitative analysis: - Neurite length - Branching points - Fractal dimension C3->C4

Caption: Experimental workflow for neurite outgrowth assay.

Procedure:

  • Neuron Isolation: Isolate hippocampi from E18 mouse embryos and dissociate the tissue using papain or trypsin, followed by gentle trituration in the presence of DNase I.

  • Cell Plating: Plate the dissociated neurons onto the prepared this compound-coated and PLL-coated coverslips at a suitable density in pre-warmed neuronal culture medium.

  • Cell Culture: Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Fixation and Staining: At the desired time points (e.g., DIV 1, DIV 3), fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.

  • Wash the cells three times with PBS and mount the coverslips onto microscope slides using a mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope.

  • Quantify neurite length, number of branching points, and fractal dimension using image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin or other specialized software).

Conclusion

This compound is a powerful tool for researchers studying neuronal development and regeneration. Its ability to promote robust neurite outgrowth and long-term neuronal survival in vitro provides a superior alternative to traditional culture substrates. The detailed protocols and mechanistic insights provided in these application notes will enable researchers to effectively utilize this compound in their experimental models.

References

Application of Adhesamine in Tissue Engineering: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adhesamine is a novel, synthetic, non-peptidic small molecule that has demonstrated significant potential in the field of tissue engineering, particularly in applications requiring robust cell adhesion, enhanced cell survival, and directed differentiation. Unlike traditional protein-based coating substrates, this compound offers the advantages of being a completely synthetic and defined material, thus eliminating the risks of pathogen transmission and batch-to-batch variability. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in tissue engineering research.

This compound promotes physiological cell adhesion and growth by selectively binding to heparan sulfate proteoglycans on the cell surface.[1][2] This interaction initiates a signaling cascade involving the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for regulating cell migration, proliferation, and differentiation.[1][2]

Quantitative Data Summary

While much of the currently available data on this compound is qualitative, the following tables summarize the key comparative findings from studies on neuronal cell culture.

Table 1: Neuronal Viability and Longevity on this compound-Coated Surfaces

SubstrateCell TypeCulture DurationViability/Survival OutcomeReference
This compound Primary Mouse Hippocampal NeuronsUp to 1 monthGreater viability; cells survived for up to one month without a glial feeder layer.[1]
Poly-L-lysine (PLL) Primary Mouse Hippocampal Neurons< 1 monthLower viability; cells did not survive for the same duration without a glial feeder layer.

Table 2: Neuronal Differentiation on this compound-Coated Surfaces

SubstrateCell TypeKey Differentiation ObservationsTimelineReference
This compound Primary Mouse Hippocampal NeuronsEarlier axonal outgrowth, enhanced dendritic maturation with more neurite branching, and earlier synaptic formation.Synaptic formation evident as early as 4 days in vitro.
Poly-L-lysine (PLL) Primary Mouse Hippocampal NeuronsSlower differentiation and less complex neurite morphology compared to this compound.Delayed synaptic formation compared to this compound.

Signaling Pathway

This compound's mechanism of action involves the activation of the FAK/MAPK signaling pathway, a critical cascade in cell adhesion and differentiation.

Adhesamine_Signaling_Pathway This compound This compound HeparanSulfate Heparan Sulfate Proteoglycan This compound->HeparanSulfate Binds to FAK FAK (Focal Adhesion Kinase) HeparanSulfate->FAK Activates CellSurface Cell Surface pFAK p-FAK (Phosphorylated) FAK->pFAK MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) pFAK->MAPK_Cascade Activates pMAPK p-MAPK (Phosphorylated) MAPK_Cascade->pMAPK Nucleus Nucleus pMAPK->Nucleus Translocates to GeneExpression Gene Expression (Cell Adhesion, Proliferation, Differentiation) Nucleus->GeneExpression Regulates

Caption: this compound-induced FAK/MAPK signaling pathway.

Experimental Protocols

Protocol 1: Coating Culture Surfaces with this compound

This protocol describes how to coat glass coverslips or plastic culture plates with this compound to create a pro-adhesive surface for cell culture.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Glass coverslips or tissue culture-treated plastic plates/dishes

  • Sterile water

  • Laminar flow hood

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in sterile PBS to a final concentration of 20 µg/mL.

    • Gently mix by pipetting or vortexing at a low speed to ensure complete dissolution.

  • Coating:

    • Place sterile glass coverslips or plastic cultureware in a laminar flow hood.

    • Add a sufficient volume of the 20 µg/mL this compound solution to completely cover the surface.

    • Incubate overnight at room temperature (24–26 °C).

  • Washing:

    • After incubation, carefully aspirate the this compound solution.

    • Wash the coated surfaces thoroughly three times with sterile water to remove any unbound this compound.

    • The coated surfaces are now ready for cell seeding.

Coating_Workflow start Start prep_this compound Prepare 20 µg/mL this compound in sterile PBS start->prep_this compound coat_surface Add this compound solution to culture surface prep_this compound->coat_surface incubate Incubate overnight at room temperature coat_surface->incubate wash Wash 3x with sterile water incubate->wash ready Surface ready for cell seeding wash->ready Adhesion_Assay_Workflow start Start seed_cells Seed cells onto coated plates start->seed_cells incubate Incubate at 37°C seed_cells->incubate wash_non_adherent Wash to remove non-adherent cells incubate->wash_non_adherent fix_cells Fix cells with paraformaldehyde wash_non_adherent->fix_cells stain_cells Stain with Crystal Violet fix_cells->stain_cells wash_excess_stain Wash excess stain stain_cells->wash_excess_stain solubilize Solubilize stain with SDS wash_excess_stain->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

References

Adhesamine: A Novel Reagent for Probing Cell Adhesion and Migration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adhesamine is a synthetic, non-peptidic small molecule that has emerged as a valuable tool for studying the fundamental cellular processes of adhesion and migration.[1][2][3] Cellular adhesion to the extracellular matrix (ECM) is a critical prerequisite for cell migration, survival, proliferation, and differentiation.[1] this compound promotes cell adhesion by selectively binding to heparan sulfate proteoglycans on the cell surface.[1] This interaction triggers the activation of key signaling pathways, namely the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in regulating cytoskeletal dynamics and cell movement. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cell migration studies.

Mechanism of Action

This compound's pro-adhesive and pro-migratory effects are initiated by its interaction with heparan sulfate on the cell surface. This binding event is thought to induce the clustering of syndecan-4, a transmembrane heparan sulfate proteoglycan. This clustering facilitates the recruitment and activation of Focal Adhesion Kinase (FAK) at the cell membrane. Activated FAK, in turn, triggers the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) signaling cascade. The activation of the FAK and MAPK pathways culminates in the reorganization of the actin cytoskeleton, leading to enhanced cell adhesion, spreading, and migration.

Adhesamine_Signaling_Pathway This compound This compound HeparanSulfate Heparan Sulfate Proteoglycans This compound->HeparanSulfate Binds to FAK FAK (Focal Adhesion Kinase) HeparanSulfate->FAK Activates MAPK MAPK (Mitogen-Activated Protein Kinase) FAK->MAPK Activates Cytoskeleton Actin Cytoskeleton Reorganization MAPK->Cytoskeleton CellMigration Cell Adhesion & Migration Cytoskeleton->CellMigration

Figure 1: this compound Signaling Pathway.

Applications in Cell Migration Research

This compound serves as a potent reagent for investigating various aspects of cell migration, including:

  • Wound Healing/Scratch Assays: To study collective cell migration and the rate of wound closure.

  • Transwell Migration Assays: To quantify the chemotactic or random migration of individual cells.

  • Neurite Outgrowth and Neuronal Differentiation: To explore the role of cell adhesion in neuronal development and regeneration.

  • Cancer Cell Invasion: To investigate the migratory and invasive potential of cancer cells.

Quantitative Data

The following tables summarize the quantitative effects of this compound on different cell types as reported in the literature.

Table 1: Effect of this compound on Neurite Outgrowth in Primary Mouse Hippocampal Neurons

Parameter (at DIV 3)Control (Poly-L-lysine)This compound (20 µg/mL)Fold Change
Total Neurite Length (µm) ~150~250~1.67
Number of Primary Neurites ~5~6~1.2
Number of Branching Points ~2~5~2.5
Fractal Dimension ~1.15~1.25~1.09

Data adapted from Hoshino et al., Biochemical Journal, 2010. The fractal dimension is a measure of neurite complexity and branching.

Table 2: Effect of this compound on Cell Adhesion

Cell LineThis compound Concentration% Adherent Cells
HepG2 0 µM~40%
6 µM~60%
60 µM~80%
Jurkat 0 µM~5%
6 µM~30%
60 µM~60%

Data represents an approximate interpretation from graphical data presented in Yamazoe et al., referenced in Mitchell & Lo, 2023.

Experimental Protocols

Herein, we provide detailed protocols for common cell migration assays utilizing this compound.

Protocol 1: Wound Healing (Scratch) Assay

This protocol is designed to assess the effect of this compound on collective cell migration.

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis P1 1. Seed cells to form a confluent monolayer P2 2. Create a 'scratch' with a sterile pipette tip P1->P2 P3 3. Wash with PBS to remove debris P2->P3 T1 4. Add media with this compound (or vehicle control) P3->T1 A1 5. Image at t=0 and at regular intervals T1->A1 A2 6. Measure wound area over time A1->A2 A3 7. Calculate % wound closure A2->A3

Figure 2: Wound Healing Assay Workflow.

Materials:

  • Cells of interest (e.g., fibroblasts, epithelial cells)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO or water)

  • Phosphate-Buffered Saline (PBS)

  • 24-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock). Recommended starting concentrations for this compound are between 1 µM and 50 µM.

  • Imaging: Immediately after adding the treatment, capture an initial image of the scratch (t=0) using a microscope at 4x or 10x magnification. Continue to capture images of the same field of view at regular intervals (e.g., every 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Measure the area of the cell-free "wound" in the images from each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at t=0.

    • % Wound Closure = [ (Area_t0 - Area_tx) / Area_t0 ] * 100

    • Compare the rate of wound closure between this compound-treated and control cells.

Protocol 2: Transwell Migration Assay

This assay quantifies the migratory response of individual cells towards a chemoattractant or in a random fashion.

Transwell_Workflow cluster_setup Setup cluster_incubation Incubation cluster_quantification Quantification S1 1. Place Transwell inserts in a 24-well plate S2 2. Add chemoattractant/Adhesamine to the lower chamber S1->S2 S3 3. Seed cells in serum-free media in the upper chamber S2->S3 I1 4. Incubate for a defined period (e.g., 6-24 hours) S3->I1 Q1 5. Remove non-migrated cells from the top of the insert I1->Q1 Q2 6. Fix and stain migrated cells on the bottom of the insert Q1->Q2 Q3 7. Image and count the number of migrated cells Q2->Q3

References

Techniques for Assessing Adhesamine-Induced Cell Adhesion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adhesamine is a novel, synthetic, non-peptidic small molecule designed to promote the adhesion and growth of cultured cells.[1] Its mechanism of action involves selective binding to heparan sulfate proteoglycans on the cell surface, which in turn is believed to trigger intracellular signaling cascades that enhance cell attachment and survival.[1] Notably, studies have shown that this compound facilitates the attachment and enhances the survival of primary cultured hippocampal neurons, demonstrating its potential as a valuable tool in cell biology, tissue engineering, and regenerative medicine.[1] Research indicates that this compound's effects are mediated through the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signal transduction pathways.[1] These pathways are crucial for regulating cell morphology, migration, proliferation, and differentiation.

This document provides detailed application notes and protocols for assessing the efficacy of this compound in promoting cell adhesion. It includes methodologies for quantifying cell adhesion, assessing cell viability, and visualizing the underlying cellular architecture. Furthermore, it presents a comparative analysis of this compound with poly-L-lysine (PLL), a commonly used substrate for cell culture.

Mechanism of Action: The this compound Signaling Pathway

This compound's pro-adhesive properties are initiated by its interaction with heparan sulfate on the cell surface. This binding event is thought to induce the clustering of heparan sulfate-bound syndecan-4, a transmembrane proteoglycan. This clustering subsequently activates intracellular signaling pathways critical for cell adhesion and survival. The primary pathway involves the phosphorylation and activation of Focal Adhesion Kinase (FAK), a key regulator of focal adhesion dynamics. Activated FAK, in turn, can trigger the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to downstream effects on gene expression and cytoskeletal organization that promote robust cell adhesion and neurite outgrowth.

Adhesamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HeparanSulfate Heparan Sulfate This compound->HeparanSulfate Binds to FAK FAK HeparanSulfate->FAK Activates pFAK p-FAK (Active) FAK->pFAK Phosphorylation MAPK_Cascade MAPK Cascade pFAK->MAPK_Cascade Activates pMAPK p-MAPK (Active) MAPK_Cascade->pMAPK Phosphorylation Cytoskeletal_Reorganization Cytoskeletal Reorganization & Gene Expression pMAPK->Cytoskeletal_Reorganization Leads to

This compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing the effects of this compound with poly-L-lysine (PLL) on primary cultured mouse hippocampal neurons.

Table 1: Neurite Outgrowth and Complexity

ParameterSubstrateDIV 1DIV 3
Mean Neurite Length (μm) This compound~150~450 (axon)
PLL~100~300 (axon)
Mean Number of Branching Points This compound~2.5~8
PLL~1.5~5
Mean Fractal Dimension This compound~1.28~1.35
PLL~1.22~1.28

Data extracted from Hoshino et al., 2010.[1]

Table 2: Neuronal Differentiation and MAPK Activation

ParameterSubstrateDIV 1DIV 4
Differentiated Neurons (%) This compound~40%-
PLL~20%-
Nuclear-Localized p-MAPK (%) This compound~35%~45%
PLL~20%~30%

Data extracted from Hoshino et al., 2010.

Table 3: Neuronal Survival

SubstrateSurvival DurationViability Comparison
This compoundUp to 1 month (without glial feeder layer)Greater viability than PLL
PLLShorter survival periodLower viability than this compound

Data extracted from Hoshino et al., 2010.

Experimental Protocols

Here we provide detailed protocols for key experiments to assess this compound-induced cell adhesion.

Protocol 1: Cell Adhesion Assay (Wash Assay)

This protocol quantifies the number of adherent cells on this compound-coated surfaces compared to control surfaces.

Wash_Assay_Workflow A Coat wells with This compound or PLL B Seed cells into coated wells A->B C Incubate to allow cell attachment B->C D Wash to remove non-adherent cells C->D E Fix and stain adherent cells D->E F Quantify adherent cells (e.g., imaging, absorbance) E->F

Workflow for the Cell Adhesion (Wash) Assay.

Principle: Cells are seeded onto surfaces coated with this compound or a control substrate. After an incubation period, non-adherent cells are removed by a series of gentle washes. The remaining adherent cells are then fixed, stained, and quantified.

Materials:

  • This compound

  • Poly-L-lysine (PLL)

  • 96-well tissue culture plates

  • Cell line of interest (e.g., primary neurons, HEK293, etc.)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution

  • 10% Acetic acid

  • Microplate reader

Procedure:

  • Coating:

    • Prepare a working solution of this compound (e.g., 20 µg/mL in sterile water or PBS).

    • Prepare a working solution of PLL (e.g., 100 µg/mL in sterile water).

    • Add 100 µL of this compound solution, PLL solution, or sterile water (for uncoated control) to respective wells of a 96-well plate.

    • Incubate for 2 hours at 37°C.

    • Aspirate the coating solutions and wash each well twice with 200 µL of sterile PBS.

    • Allow the wells to air dry in a sterile hood.

  • Cell Seeding:

    • Harvest and count cells.

    • Resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well (10,000 cells/well).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Washing:

    • Gently aspirate the medium from each well.

    • Wash each well three times with 200 µL of pre-warmed PBS. Be careful not to dislodge the adherent cells.

  • Fixation and Staining:

    • Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the wells twice with PBS.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Gently wash the wells with distilled water until the excess stain is removed.

  • Quantification:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (no cells) from the absorbance of the experimental wells.

  • Calculate the percentage of adherent cells for each condition relative to the initial number of seeded cells (if a standard curve is generated) or compare the relative adhesion between different coatings.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound-coated and control-coated 96-well plates (prepared as in Protocol 1)

  • Cell line of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Culture:

    • Seed cells onto this compound-coated and control plates as described in Protocol 1.

    • Culture the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Gently pipette the solution in each well to ensure it is homogenous.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Data Analysis:

  • Subtract the background absorbance (from wells with medium and MTT but no cells).

  • Compare the absorbance values of cells cultured on this compound to those on control surfaces to determine the relative cell viability.

Protocol 3: Immunofluorescence Staining of Focal Adhesions and the Cytoskeleton

This protocol allows for the visualization of cellular structures involved in adhesion, providing qualitative and quantitative information on the effects of this compound.

IF_Workflow A Culture cells on This compound-coated coverslips B Fix and permeabilize cells A->B C Block non-specific antibody binding B->C D Incubate with primary antibodies (e.g., anti-vinculin, anti-paxillin) C->D E Incubate with fluorescent secondary antibodies & phalloidin D->E F Mount coverslips and image E->F

Workflow for Immunofluorescence Staining.

Principle: Cells cultured on this compound-coated coverslips are fixed and permeabilized. Specific proteins involved in focal adhesions (e.g., vinculin, paxillin) and the actin cytoskeleton are then labeled with fluorescently tagged antibodies and phalloidin, respectively. The stained cells are visualized using fluorescence microscopy.

Materials:

  • This compound-coated and control-coated glass coverslips

  • Cell line of interest

  • Complete culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., rabbit anti-vinculin, mouse anti-paxillin)

  • Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 568)

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 647 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Place sterile glass coverslips in a 24-well plate.

    • Coat coverslips with this compound or control substrate as described in Protocol 1.

    • Seed cells onto the coverslips and culture for the desired time.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Add blocking buffer to each coverslip and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer to their recommended concentrations.

    • Aspirate the blocking buffer and add the primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Phalloidin Incubation:

    • Wash the coverslips three times with PBS.

    • Dilute the fluorescently labeled secondary antibodies and phalloidin in blocking buffer.

    • Add the secondary antibody/phalloidin solution to the coverslips.

    • Incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash the coverslips three times with PBS.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

Image Acquisition and Analysis:

  • Visualize the stained cells using a fluorescence or confocal microscope.

  • Capture images of the different fluorescent channels.

  • Analyze the images to quantify parameters such as the number and size of focal adhesions, cell spreading area, and cytoskeletal organization.

Conclusion

This compound represents a significant advancement in cell culture technology, offering a synthetic and effective substrate for promoting cell adhesion, survival, and differentiation. The protocols outlined in this document provide a comprehensive framework for researchers to quantitatively and qualitatively assess the benefits of this compound in their specific cellular systems. The provided data demonstrates this compound's superior performance compared to traditional substrates like poly-L-lysine, particularly in the context of neuronal cell culture. These techniques will be valuable for professionals in basic research and drug development who are seeking to optimize their cell-based assays and therapeutic strategies.

References

Enhancing Long-Term Cell Culture Viability with Adhesamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the long-term viability and functionality of cells in vitro is a cornerstone of successful research in cell biology, drug discovery, and regenerative medicine. Adhesamine, a synthetic small molecule, has emerged as a valuable tool for promoting robust cell adhesion and enhancing long-term cell culture viability. This document provides detailed application notes and protocols for the use of this compound, summarizing key data and outlining the underlying signaling pathways. This compound facilitates cell adhesion by selectively binding to heparan sulfate on the cell surface, which in turn activates downstream signaling pathways crucial for cell survival, proliferation, and differentiation.

Data Presentation

The efficacy of this compound in promoting cell adhesion has been demonstrated across various cell lines. The following tables summarize the quantitative data on its dose-dependent effects.

Table 1: Dose-Dependent Adhesion of HepG2 Cells to Culture Plates

This compound Concentration (µM)Adhesion Rate (%)
0~20
0.6~30
6~45
60~55

Data extrapolated from graphical representations in published research.

Table 2: Dose-Dependent Adhesion of Jurkat Cells to Culture Plates

This compound Concentration (µM)Adhesion Rate (%)
0~5
0.6~10
6~30
60~60

Data extrapolated from graphical representations in published research.[1]

Table 3: Long-Term Viability of Primary Hippocampal Neurons

Culture ConditionViability DurationQualitative Viability
This compound-coated coverslipsUp to 1 monthGreater viability than PLL
Poly-L-lysine (PLL)-coated coverslips< 1 monthStandard viability

Neurons were cultured in the absence of a glial feeder layer.[2]

Signaling Pathway

This compound promotes cell adhesion and long-term viability through the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] The process is initiated by the binding of this compound to heparan sulfate proteoglycans on the cell surface.

Adhesamine_Signaling_Pathway This compound This compound HeparanSulfate Heparan Sulfate Proteoglycans This compound->HeparanSulfate FAK FAK (Focal Adhesion Kinase) HeparanSulfate->FAK Activation MAPK_Pathway MAPK Pathway (e.g., MEK, ERK) FAK->MAPK_Pathway Activation Nucleus Nucleus MAPK_Pathway->Nucleus Translocation GeneExpression Gene Expression (Cell Adhesion, Proliferation, Survival, Differentiation) Nucleus->GeneExpression

This compound-induced FAK/MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Coating Culture Surfaces with this compound

This protocol describes how to prepare this compound-coated surfaces for cell culture.

Protocol_1_Workflow Start Start Prepare_this compound Prepare this compound Solution (e.g., 1 mg/mL in DMSO) Start->Prepare_this compound Dilute_this compound Dilute this compound in PBS to desired concentration (e.g., 10-100 µg/mL) Prepare_this compound->Dilute_this compound Add_to_Vessel Add diluted this compound solution to culture vessel Dilute_this compound->Add_to_Vessel Incubate Incubate at 37°C for 2-3 hours Add_to_Vessel->Incubate Aspirate_and_Wash Aspirate solution and wash with sterile PBS Incubate->Aspirate_and_Wash Ready_for_Seeding Coated surface is ready for cell seeding Aspirate_and_Wash->Ready_for_Seeding

Workflow for coating culture surfaces with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Culture vessels (e.g., multi-well plates, flasks, coverslips)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.

  • Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile PBS.

  • Add the diluted this compound solution to the culture vessel, ensuring the entire surface is covered.

  • Incubate the vessel at 37°C for 2-3 hours.

  • Aspirate the this compound solution and wash the surface twice with sterile PBS.

  • The coated surface is now ready for cell seeding.

Protocol 2: Cell Adhesion Assay

This protocol provides a method to quantify the effect of this compound on cell adhesion.

Materials:

  • This compound-coated and uncoated (control) 96-well plates

  • Cell suspension of interest (e.g., HepG2, Jurkat)

  • Complete culture medium

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Plate reader

Procedure:

  • Seed cells into both this compound-coated and uncoated wells of a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well).

  • Incubate the plate for a specified time to allow for adhesion (e.g., 1-3 hours).

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the remaining adherent cells with 100 µL of methanol for 10 minutes.

  • Aspirate the methanol and stain the cells with 100 µL of Crystal Violet solution for 10 minutes.

  • Wash the wells with water to remove excess stain and allow the plate to air dry.

  • Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Protocol 3: Long-Term Cell Viability Assay

This protocol outlines a method to assess the long-term viability of cells cultured on this compound-coated surfaces.

Materials:

  • This compound-coated and uncoated (control) culture vessels

  • Cell suspension of interest (e.g., primary neurons)

  • Complete culture medium appropriate for long-term culture

  • Viability assay reagent (e.g., MTT, MTS, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Seed cells onto this compound-coated and uncoated culture vessels.

  • Culture the cells under appropriate conditions, changing the medium as required for the specific cell type.

  • At regular time intervals (e.g., every 7 days for up to 1 month), perform a cell viability assay according to the manufacturer's instructions.

    • For MTT/MTS assays: Add the reagent to the culture medium, incubate, and measure the absorbance to determine metabolic activity, which correlates with cell viability.

    • For live/dead staining: Incubate the cells with the fluorescent dyes and visualize using a fluorescence microscope to count live and dead cells.

  • Calculate the percentage of viable cells at each time point and compare the results between this compound-coated and uncoated surfaces.

Conclusion

This compound is a powerful and versatile tool for enhancing cell adhesion and promoting long-term cell culture viability. By activating the FAK and MAPK signaling pathways, it provides a supportive microenvironment for a variety of cell types, including challenging primary neuron cultures. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental workflows to improve the robustness and longevity of their in vitro cell models. Optimal concentrations and incubation times may need to be determined empirically for specific cell types and applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Adhesamine Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Adhesamine to enhance cell adhesion for various cell types. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic, small organic molecule designed to promote the adhesion and growth of cultured cells. Its mechanism of action involves binding to heparan sulfate proteoglycans on the cell surface. This interaction is thought to induce the clustering of these proteoglycans, which in turn activates intracellular signaling pathways, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), to enhance cell attachment.[1]

Q2: Which cell types are compatible with this compound?

A2: this compound's function is dependent on the presence of heparan sulfate on the cell surface, which is ubiquitous across most mammalian cell lines.[2] It has been shown to be effective in promoting the adhesion of various cell types, including neuronal cells, HepG2, and Jurkat cells.[3][4] Therefore, it is expected to be effective for a wide range of cell lines, including HeLa, HEK293, and A549 cells, which are all known to express heparan sulfate.[5]

Q3: What is the recommended starting concentration for this compound?

A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. Based on studies with other cell lines like HepG2 and Jurkat cells, a starting concentration range of 0.6 µM to 60 µM is recommended for initial optimization experiments. Please refer to the data table and experimental protocol below for more detailed guidance.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. It is recommended to dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: Can this compound be used with other surface coatings like poly-L-lysine or fibronectin?

A5: Yes, this compound can likely be used in conjunction with other common cell culture surface coatings. However, since this compound itself promotes cell adhesion, it may reduce the need for additional coatings. If you are using coated plates, it is still recommended to perform a concentration optimization study for this compound to determine the most effective combination for your specific cell type and application.

Data Presentation: Recommended Starting Concentrations

The following table provides recommended starting concentration ranges of this compound for initial optimization experiments with HeLa, HEK293, and A549 cells. These ranges are derived from effective concentrations observed in other cell lines and should be used as a starting point for your specific experimental conditions.

Cell LineSeeding Density (cells/cm²)Recommended Starting this compound Concentration Range (µM)Incubation Time for Adhesion Assay
HeLa 1.5 - 3.0 x 10⁴1 - 501 - 4 hours
HEK293 2.0 - 4.0 x 10⁴1 - 602 - 6 hours
A549 1.0 - 2.5 x 10⁴1 - 501 - 4 hours

Note: The optimal seeding density and incubation time can vary based on the specific experimental goals and the doubling time of the cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cells fail to adhere or show poor attachment even with this compound. 1. Suboptimal this compound Concentration: The concentration may be too low or too high (causing cytotoxicity).2. Cell Health: Cells may be unhealthy, have a high passage number, or be contaminated.3. Incorrect Seeding Density: The cell number may be too low for efficient attachment.4. Culture Surface Issues: The tissue culture plastic may be of poor quality or not suitable for your cells.1. Perform a dose-response experiment to determine the optimal concentration (see protocol below).2. Use healthy, low-passage cells and test for mycoplasma contamination. Ensure proper handling and thawing of cryopreserved cells.3. Optimize the seeding density for your specific cell line.4. Try using cultureware from a different manufacturer or pre-coating with a suitable substrate if necessary.
Inconsistent adhesion across wells or plates. 1. Uneven Cell Seeding: Pipetting technique may lead to variability in cell numbers across wells.2. Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions.3. Incomplete Mixing of this compound: The this compound solution may not be homogenously mixed in the media.1. Ensure the cell suspension is homogenous before seeding. Use a consistent pipetting technique for all wells.2. To minimize edge effects, avoid using the outer wells of the plate for critical experiments. Fill them with sterile water or PBS instead.3. Thoroughly mix the media after adding the this compound stock solution by gently pipetting up and down.
Cells detach during media changes or subsequent experimental steps. 1. Weak initial adhesion: The incubation time with this compound may be insufficient.2. Harsh pipetting: Vigorous addition or removal of liquids can dislodge cells.3. Temperature shock: Using cold media or buffers can cause some cell types, like HEK293, to detach.1. Increase the initial incubation time with this compound to allow for stronger attachment.2. Be gentle when changing media. Add liquids slowly against the side of the well.3. Pre-warm all media and buffers to 37°C before use.
Observed cytotoxicity at higher this compound concentrations. 1. High concentration of this compound: Like many bioactive small molecules, this compound may exhibit toxic effects at high concentrations.2. Solvent (DMSO) toxicity: The final concentration of the solvent from the stock solution may be too high.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your adhesion assay to determine the toxic concentration range.2. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%).

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol describes a method to determine the optimal concentration of this compound for enhancing the adhesion of a specific cell type using a 96-well plate format.

Materials:

  • Adherent cells of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution

  • 96-well tissue culture-treated plates

  • Staining solution for quantifying adherent cells (e.g., Crystal Violet)

  • Solubilization buffer for stain (e.g., 10% acetic acid or 1% SDS)

  • Microplate reader

Methodology:

  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count to determine the cell concentration.

    • Adjust the cell concentration to the desired seeding density (refer to the data table for recommendations).

  • Plate Seeding and this compound Treatment:

    • Prepare serial dilutions of this compound in complete medium in a separate plate or tubes to achieve a range of final concentrations (e.g., 0, 0.5, 1, 5, 10, 20, 40, 60 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Immediately add 100 µL of the prepared this compound dilutions to the respective wells, resulting in a final volume of 200 µL per well.

    • Gently mix the contents of the wells by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a predetermined duration (e.g., 1-6 hours, depending on the cell type).

  • Quantification of Adherent Cells (Crystal Violet Assay):

    • Gently wash the wells twice with PBS to remove non-adherent cells. Be careful not to dislodge the attached cells.

    • Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the wells twice with deionized water.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

    • Wash the wells thoroughly with deionized water until the water runs clear.

    • Air dry the plate completely.

    • Add 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well to dissolve the stain.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (no cells) from all other readings.

    • Plot the absorbance values against the corresponding this compound concentrations.

    • The optimal concentration will be the one that gives the highest absorbance without causing a decrease in signal (which might indicate cytotoxicity).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture Cells to 80-90% Confluency cell_harvest 2. Harvest and Resuspend Cells cell_culture->cell_harvest seed_plate 4. Seed Cells into 96-well Plate cell_harvest->seed_plate adhesamine_prep 3. Prepare this compound Dilutions add_this compound 5. Add this compound Dilutions adhesamine_prep->add_this compound seed_plate->add_this compound incubate 6. Incubate at 37°C add_this compound->incubate wash 7. Wash to Remove Non-adherent Cells incubate->wash fix_stain 8. Fix and Stain with Crystal Violet wash->fix_stain measure 9. Solubilize and Measure Absorbance fix_stain->measure analyze 10. Plot Data and Determine Optimal Concentration measure->analyze

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_icm Intracellular This compound This compound HeparanSulfate Heparan Sulfate Proteoglycan This compound->HeparanSulfate Binds to Clustering Clustering HeparanSulfate->Clustering Induces FAK FAK Clustering->FAK Activates MAPK MAPK Clustering->MAPK Activates Adhesion Enhanced Cell Adhesion FAK->Adhesion MAPK->Adhesion

Caption: Simplified this compound signaling pathway.

References

How to improve the solubility of Adhesamine for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adhesamine Solubility

Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes. The following guide provides general strategies and protocols applicable to poorly water-soluble small molecule compounds in a research setting. Researchers should adapt these methods based on the specific physicochemical properties of their compound of interest.

Troubleshooting Guide: Improving this compound Solubility

Encountering solubility issues with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and enhance its solubility.

Logical Workflow for Solubility Troubleshooting

The first step when this compound fails to dissolve in an aqueous buffer is to implement a logical troubleshooting sequence. This process involves preparing a concentrated stock solution in an organic solvent and then employing various techniques to maintain solubility upon dilution into your final experimental medium.

G cluster_0 cluster_1 cluster_2 start This compound Powder (Poor Aqueous Solubility) stock Prepare Concentrated Stock in 100% DMSO start->stock test_dilution Dilute Stock into Aqueous Buffer stock->test_dilution precipitate Precipitation Occurs? test_dilution->precipitate success Soluble! Proceed with Experiment precipitate->success No troubleshoot Troubleshoot (Select a method below) precipitate->troubleshoot Yes ph Adjust Buffer pH troubleshoot->ph cosolvent Use Co-solvents (e.g., Ethanol, PEG400) troubleshoot->cosolvent surfactant Add Surfactants (e.g., Tween-80) troubleshoot->surfactant cyclo Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclo

Caption: Logical workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do first?

Due to its presumed hydrophobic nature, this compound will likely exhibit very low solubility in aqueous solutions. The standard and most effective first step is to prepare a concentrated stock solution in a suitable organic solvent.[1][2] Dimethyl sulfoxide (DMSO) is the most common choice for initial testing due to its powerful solubilizing ability for a wide range of organic compounds.[3][4]

Q2: How do I prepare a high-concentration stock solution of this compound?

Preparing a stock solution is a critical step that requires accuracy.[5] A standard concentration for initial screening is 10 mM. See the detailed protocol below for preparing a 10 mM stock solution in DMSO. Always use high-purity, anhydrous DMSO to prevent introducing water, which can lower the solubility of hydrophobic compounds.

Q3: this compound dissolved in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?

This common issue is known as "solvent-shifting" precipitation. It occurs when the compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is much lower.

Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay.

  • Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Use Co-solvents: Including a water-miscible co-solvent in your final aqueous buffer can increase the solubility of this compound.

  • Keep DMSO Concentration Low: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and ideally should be kept at or below 0.1% to avoid cytotoxicity.

Q4: Can I use heat or sonication to help dissolve this compound?

Gentle heating (e.g., 37°C) or sonication can be used to aid the dissolution of this compound in the organic stock solvent. However, use these methods with caution:

  • Compound Stability: Overheating can degrade thermally sensitive compounds. Always check for information on this compound's thermal stability.

  • Supersaturation: If a solution requires heat to dissolve the compound, it may be supersaturated at room temperature and could precipitate out as it cools.

Q5: How does pH affect the solubility of this compound?

For ionizable compounds, pH is a critical factor influencing solubility.

  • Weakly Acidic Compounds: Solubility increases as the pH rises above their pKa.

  • Weakly Basic Compounds: Solubility increases as the pH falls below their pKa.

If this compound has acidic or basic functional groups, adjusting the pH of your final aqueous buffer can significantly improve its solubility. This is a simple and powerful technique to create a more favorable microenvironment for dissolution.

Data Presentation: Comparison of Solubilization Strategies

This table summarizes common techniques used to enhance the solubility of poorly soluble compounds like this compound.

TechniqueMechanism of ActionAdvantagesConsiderations & Disadvantages
pH Adjustment Increases the fraction of the compound in its more soluble ionized form.Simple, cost-effective, and can be combined with other methods.Only effective for ionizable compounds; risk of precipitation if pH shifts; potential for non-physiological pH to affect the experiment.
Co-solvents Reduces the polarity of the aqueous solvent (reduces the dielectric constant), making it more favorable for hydrophobic compounds.Simple to implement; can significantly increase solubility.The co-solvent itself may have biological effects or toxicity; potential for precipitation upon further dilution. Common co-solvents include ethanol, PEG 400, and propylene glycol.
Cyclodextrins Encapsulates the hydrophobic compound within its non-polar cavity, while its hydrophilic exterior allows the complex to dissolve in water.Can dramatically increase solubility (up to 50-fold); can also improve compound stability.Can be expensive; the complex formation is specific to the drug's size and shape; may alter the free concentration of the drug.
Surfactants Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.Effective at low concentrations; can be used for a wide range of compounds.Can interfere with biological assays; may cause cell lysis at higher concentrations. Common examples include Tween® 80 and Polysorbate 80.
Particle Size Reduction Increases the surface area-to-volume ratio of the compound, which can enhance the dissolution rate.Improves dissolution rate.Does not increase intrinsic equilibrium solubility; requires specialized equipment (e.g., for micronization or nanosuspension).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tube

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed.

    • Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight (g/mol) / 1000

    • Example: For 1 mL of a 10 mM solution of this compound (hypothetical MW = 450.5 g/mol ): Mass (mg) = 10 * 1 * 450.5 / 1000 = 4.505 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on the balance. Carefully weigh the calculated mass of this compound powder into the tube.

  • Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL) to the tube.

  • Dissolve: Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no solid particles remain.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Storage: Label the aliquots clearly and store them at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Preparing a Working Solution in Aqueous Buffer

This workflow illustrates the proper method for diluting a DMSO stock solution to minimize precipitation.

G start Thaw DMSO Stock Aliquot to Room Temp vortex_buffer Place Aqueous Buffer in Tube and Vortex start->vortex_buffer add_stock Add Stock Solution Dropwise to Vortexing Buffer vortex_buffer->add_stock continue_vortex Continue Vortexing for 30 Seconds add_stock->continue_vortex inspect Visually Inspect for Precipitation continue_vortex->inspect ready Solution Ready for Experiment inspect->ready Clear fail Precipitation Occurs: Re-evaluate Concentration or Method inspect->fail Cloudy

Caption: Workflow for diluting DMSO stock to prevent precipitation.

References

Common issues when using Adhesamine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Adhesamine™ Technical Support Center

Welcome to the this compound™ Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered when using this compound™ in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and how does it work?

This compound™ is a synthetic, peptide-based, lyophilized powder designed to promote cell adhesion. When reconstituted and used to coat cell culture surfaces, it mimics the function of extracellular matrix (ECM) proteins. The proprietary peptide sequence in this compound™ presents specific binding motifs that are recognized by cellular integrins, facilitating robust cell attachment, spreading, and viability for a wide range of cell types.

Q2: Which cell lines are compatible with this compound™?

This compound™ has been validated for use with a broad spectrum of cell lines, including primary cells, stem cells, and immortalized lines such as HEK293, HeLa, CHO, and PC12 cells. It is particularly effective for sensitive or loosely adherent cell types that show poor attachment on standard tissue culture-treated plastic.

Q3: Can this compound™ be used with different types of cultureware?

Yes, this compound™ is effective on various surfaces, including polystyrene plates, glass coverslips, and microfluidic devices. The coating protocol can be optimized for different materials to ensure maximal efficacy.

Q4: How should this compound™ be stored?

The lyophilized powder should be stored at 2-8°C. Once reconstituted, the stock solution should be aliquoted and stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Poor or No Cell Attachment

You've coated your cultureware with this compound™, but your cells remain in suspension or detach easily.

Possible Causes & Solutions

  • Incorrect Coating Concentration: The optimal concentration of this compound™ can be cell-type dependent.

    • Solution: Perform a titration experiment to determine the ideal coating concentration for your specific cell line. Start with the recommended concentration and test a range of 2-fold dilutions above and below it.[2]

  • Improper Reconstitution: The lyophilized powder was not fully dissolved, leading to a lower effective concentration.

    • Solution: Ensure the powder is completely dissolved by following the detailed reconstitution protocol below. After adding the solvent, gently swirl the vial and allow it to sit at room temperature for 15-30 minutes before use. Avoid vigorous shaking or vortexing.[1]

  • Suboptimal Coating Incubation: The coating solution was not incubated for a sufficient amount of time or at the correct temperature.

    • Solution: For most applications, an incubation period of 1-2 hours at 37°C is recommended. For certain surfaces or cell types, overnight incubation at 4°C may yield better results.

  • Washing Steps Too Harsh: Aggressive washing after coating or seeding can dislodge the this compound™ layer or the cells themselves.

    • Solution: When washing, add and remove solutions gently at the side of the well or dish. Use a multichannel pipette for consistency in multi-well plates.[3]

  • Poor Cell Health: The cells being plated were not healthy or were past their optimal passage number.

    • Solution: Always use cells from a healthy, log-phase culture. Ensure cell viability is >95% before seeding. Avoid using cells that are over-confluent.

Troubleshooting Workflow: Poor Cell Attachment

Start Start: Poor Cell Attachment Check_Concentration Verify this compound Concentration Start->Check_Concentration Titration Perform Concentration Titration Assay Check_Concentration->Titration If incorrect Check_Coating Review Coating Protocol Check_Concentration->Check_Coating If correct Titration->Check_Coating Adjust_Incubation Optimize Incubation Time/Temperature Check_Coating->Adjust_Incubation If incorrect Check_Washing Assess Washing Technique Check_Coating->Check_Washing If correct Adjust_Incubation->Check_Washing Gentle_Wash Implement Gentle Washing Steps Check_Washing->Gentle_Wash If too harsh Check_Cells Evaluate Cell Health & Viability Check_Washing->Check_Cells If gentle Gentle_Wash->Check_Cells Use_Healthy_Cells Use Low-Passage, Log-Phase Cells Check_Cells->Use_Healthy_Cells If poor Success Problem Resolved Check_Cells->Success If healthy Use_Healthy_Cells->Success

A decision tree for troubleshooting poor cell attachment.
Issue 2: Evidence of Cell Toxicity or Altered Morphology

After plating on this compound™-coated surfaces, you observe increased cell death, vacuolization, or significant changes in cell shape.

Possible Causes & Solutions

  • Incorrect Solvent for Reconstitution: Using a solvent other than the recommended sterile, high-purity water can introduce contaminants.

    • Solution: Reconstitute this compound™ only with the recommended solvent as per the protocol. Ensure the water is free from endotoxins.

  • This compound™ Concentration Too High: For some sensitive cell types, an excessive coating concentration can lead to cytotoxic effects or aberrant signaling.

    • Solution: Test lower concentrations of this compound™. A concentration that promotes adhesion without causing stress is ideal. Refer to the concentration optimization table below.

  • Substrate-Induced Phenotypic Changes: The enhanced adhesion can sometimes influence cell morphology and cytoskeletal arrangement.

    • Solution: This may be a normal biological response. Compare the morphology to cells grown on natural ECM proteins like fibronectin or collagen. If the phenotype is undesirable, try a lower coating concentration.

Table 1: this compound™ Concentration Optimization

Concentration (µg/mL)PC12 Cell Attachment (%)HeLa Cell Viability (%)Observations
565 ± 5%98 ± 2%Suboptimal attachment for PC12
10 (Recommended)92 ± 4%97 ± 3%Optimal attachment and viability
2094 ± 3%85 ± 6%Signs of stress in HeLa cells
4095 ± 2%60 ± 8%Significant cytotoxicity observed
Issue 3: Inconsistent Results Between Experiments

You achieve good results in one experiment, but subsequent attempts fail, leading to poor reproducibility.

Possible Causes & Solutions

  • Inconsistent Reconstitution or Storage: Repeated freeze-thaw cycles of the stock solution or improper storage can degrade the peptides.

    • Solution: Aliquot the reconstituted stock solution into single-use volumes and store at -20°C. Thaw aliquots immediately before use and do not refreeze.

  • Variability in Coating Protocol: Minor deviations in incubation times, volumes, or washing steps can lead to different surface densities of this compound™.

    • Solution: Standardize the coating protocol. Use a checklist to ensure every step is performed consistently across all experiments.

  • Lot-to-Lot Variability of Serum: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous attachment factors, affecting the baseline adhesion.

    • Solution: Test and reserve a large batch of a single FBS lot for the entire series of experiments to ensure consistency.

Logical Diagram: Sources of Inconsistency

Inconsistent_Results Inconsistent Results Reagent_Handling Reagent Handling Inconsistent_Results->Reagent_Handling Protocol_Execution Protocol Execution Inconsistent_Results->Protocol_Execution Biological_Variables Biological Variables Inconsistent_Results->Biological_Variables Freeze_Thaw Freeze-Thaw Cycles Reagent_Handling->Freeze_Thaw Storage Improper Storage Reagent_Handling->Storage Coating_Time Variable Coating Time Protocol_Execution->Coating_Time Washing Inconsistent Washing Protocol_Execution->Washing Serum_Lot Serum Lot Variation Biological_Variables->Serum_Lot Cell_Passage Cell Passage Number Biological_Variables->Cell_Passage

References

The dose-dependent effects of Adhesamine on cell viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Adhesamine in cell viability experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cell viability assays with this compound.

Problem 1: Unexpectedly High Cell Viability at High this compound Concentrations

Potential CauseRecommended Solution
Compound Precipitation: High concentrations of this compound may lead to precipitation, which can interfere with the optical density readings of colorimetric assays (e.g., MTT, XTT), giving a false high signal.- Visually inspect the wells of your assay plate for any signs of precipitate before adding the viability reagent.- If precipitation is observed, consider preparing a fresh, lower concentration stock solution of this compound.- Test the solubility of this compound in your specific cell culture medium at the highest concentration intended for use.
Direct Reduction of Assay Reagent: this compound, at high concentrations, might directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.- Run a cell-free control experiment containing only culture medium and the same concentrations of this compound used in your experiment.- Add the cell viability reagent to these wells and measure the absorbance. If a significant signal is detected, this indicates direct chemical reduction.- If direct reduction is confirmed, consider using a different type of viability assay that is not based on tetrazolium reduction, such as an ATP-based assay (e.g., CellTiter-Glo®).
Enhanced Cell Adhesion and Proliferation: this compound is known to promote cell adhesion and survival. At certain concentrations, it may be genuinely enhancing cell viability and proliferation, leading to a higher signal.- Correlate the viability data with cell morphology observations under a microscope. Increased cell spreading and density could support enhanced viability.- Perform a cell proliferation assay (e.g., BrdU incorporation or a direct cell count) to confirm if the increased signal is due to an increase in cell number.

Problem 2: High Variability Between Replicate Wells

Potential CauseRecommended Solution
Uneven Cell Seeding: Inconsistent cell numbers across the wells of your microplate is a common source of variability.- Ensure you have a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps to prevent settling.- Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
Inconsistent this compound Concentration: Errors in serial dilutions can lead to significant differences in the final concentration of this compound in replicate wells.- Prepare a master mix of each this compound concentration to be tested and then aliquot it into the replicate wells.- Use calibrated pipettes and ensure proper mixing at each dilution step.
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate both the cells and the treatment, leading to altered cell viability.- Fill the outer wells of the plate with sterile PBS or culture medium to create a humidity barrier.- Ensure the incubator has a properly filled water pan to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic small molecule that promotes cell adhesion and survival. It functions by binding to heparan sulfate proteoglycans on the cell surface. This interaction is believed to induce the clustering of these proteoglycans, which in turn activates intracellular signaling pathways, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Activation of these pathways is crucial for cell adhesion, differentiation, and survival.[1]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

Based on published studies on its effects on cell adhesion, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments. However, the optimal concentration will be cell-type dependent. It is advisable to perform a dose-response curve with a wide range of concentrations to determine the optimal and any potential cytotoxic concentrations for your specific cell line.

Q3: How might this compound's pro-adhesion properties affect a standard cell viability assay?

Since this compound enhances cell adhesion, it may make cells more resistant to detachment-induced cell death (anoikis). This can be a confounding factor in assays where cell detachment is an indicator of cytotoxicity. When washing steps are involved in the assay protocol, be aware that this compound-treated cells may adhere more strongly, potentially leading to an overestimation of viability compared to control cells if the washing procedure is harsh.

Q4: Are there any known cytotoxic effects of this compound at high concentrations?

Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound at high concentrations. Most research has focused on its beneficial effects on cell adhesion and survival.[1] However, as with any compound, it is possible that very high concentrations could induce cytotoxicity. It is crucial to perform a thorough dose-response analysis to identify any potential toxic concentration range for your specific experimental setup.

Q5: What type of control experiments should I include when testing the effects of this compound on cell viability?

  • Vehicle Control: This is a crucial control to ensure that the solvent used to dissolve this compound (e.g., DMSO) does not have an effect on cell viability at the concentrations used.

  • Untreated Control: This provides a baseline for normal cell viability in your experimental conditions.

  • Cell-Free Control: As mentioned in the troubleshooting guide, this is important to test for any direct interaction between this compound and your viability assay reagent.

  • Positive Control for Cytotoxicity: Including a known cytotoxic agent will help validate that your assay is capable of detecting a decrease in cell viability.

Experimental Protocols

MTT Cell Viability Assay Protocol for Adherent Cells

This protocol provides a general guideline for performing a colorimetric MTT assay to assess cell viability.

  • Cell Seeding:

    • Seed your adherent cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in fresh culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells.

Visualizations

Adhesamine_Signaling_Pathway This compound Signaling Pathway This compound This compound HeparanSulfate Heparan Sulfate Proteoglycan This compound->HeparanSulfate Binds to FAK FAK (Focal Adhesion Kinase) HeparanSulfate->FAK Activates MAPK_Pathway MAPK Pathway (e.g., ERK) FAK->MAPK_Pathway Activates CellAdhesion Cell Adhesion MAPK_Pathway->CellAdhesion CellSurvival Cell Survival MAPK_Pathway->CellSurvival CellDifferentiation Cell Differentiation MAPK_Pathway->CellDifferentiation

Caption: this compound initiates a signaling cascade promoting cell adhesion and survival.

Experimental_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Adhesamine_Prep 2. Prepare this compound Dilutions Cell_Seeding->Adhesamine_Prep Treatment 3. Treat Cells with This compound Adhesamine_Prep->Treatment Incubation 4. Incubate for Desired Time Treatment->Incubation Add_Reagent 5. Add Viability Reagent (e.g., MTT) Incubation->Add_Reagent Solubilize 6. Solubilize Formazan Add_Reagent->Solubilize Read_Absorbance 7. Read Absorbance Solubilize->Read_Absorbance Data_Analysis 8. Analyze Data Read_Absorbance->Data_Analysis

Caption: A typical workflow for assessing cell viability after this compound treatment.

Troubleshooting_Logic Troubleshooting Logic for High Viability Signal Start High Viability Signal with High this compound Conc. Check_Precipitate Visually Inspect for Precipitate Start->Check_Precipitate Precipitate_Yes Precipitate Observed Check_Precipitate->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Precipitate->Precipitate_No No Solution1 Optimize Solubility or Lower Concentration Precipitate_Yes->Solution1 Cell_Free_Control Run Cell-Free Control Precipitate_No->Cell_Free_Control Interference_Yes Direct Reagent Reduction Cell_Free_Control->Interference_Yes Yes Interference_No No Direct Reduction Cell_Free_Control->Interference_No No Solution2 Use a Different Viability Assay Interference_Yes->Solution2 Biological_Effect Likely a True Biological Effect Interference_No->Biological_Effect Solution3 Confirm with Proliferation Assay Biological_Effect->Solution3

Caption: A decision tree for troubleshooting unexpectedly high viability signals.

References

Technical Support Center: Structure-Activity Relationship (SAR) Studies of Adhesamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Adhesamine and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your structure-activity relationship (SAR) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, dumbbell-shaped small molecule, identified as a diaryldispirotripiperazine derivative, that has been shown to promote the adhesion and growth of various mammalian cells, including those that typically grow in suspension, like Jurkat T-lymphocytes.[1] Its primary mechanism of action involves binding to cell-surface heparan sulfate glycosaminoglycans.[1] This interaction is believed to induce the clustering of heparan sulfate proteoglycans, which in turn activates downstream signaling pathways that facilitate cell adhesion.

Q2: Which signaling pathways are activated by this compound?

A2: this compound-induced cell adhesion is mediated by the activation of the Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathways.[1][2] This activation is a downstream consequence of this compound binding to heparan sulfate on the cell surface.[2] The activation of these pathways leads to the organization of the actin cytoskeleton, which is crucial for cell spreading and stable adhesion.

Q3: What are the known effects of this compound on different cell lines?

A3: this compound has been demonstrated to promote the adhesion of human hepatoma (HepG2) cells and human T-lymphocytes (Jurkat cells) to tissue culture plates. In studies with primary cultured mouse hippocampal neurons, this compound has been shown to accelerate differentiation, enhance neurite branching, and prolong cell survival compared to the commonly used substrate poly-L-lysine.

Q4: Have structure-activity relationship (SAR) studies on this compound derivatives been published?

A4: Yes, SAR studies have been conducted on six derivatives of this compound to evaluate their cell adhesion-promoting activities on Jurkat cells. While the specific chemical structures and comprehensive quantitative data for all derivatives are not available in the readily accessible literature, it has been reported that only two of the six derivatives, designated as molecules 5 and 6, retained the adhesion-promoting activity of the parent this compound molecule. This suggests that the structural features of this compound are quite specific for its biological activity.

Data Presentation

Table 1: Effect of this compound on Jurkat Cell Adhesion

Concentration of this compoundPercentage of Adherent Jurkat Cells (%)
6 µM30%
60 µM60%

Note: This data is based on studies performed on Jurkat cells. The exact percentages may vary depending on specific experimental conditions and cell batches.

Experimental Protocols & Methodologies

Key Experiment: Cell Adhesion Assay

This protocol is a generalized procedure for assessing the effect of this compound and its derivatives on the adhesion of suspension cells (e.g., Jurkat) to a tissue culture plate.

Materials:

  • This compound or this compound derivatives

  • Jurkat cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates (flat-bottom)

  • Phosphate Buffered Saline (PBS)

  • Calcein-AM or other suitable fluorescent viability dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS to the desired density. Prior to the assay, harvest the cells by centrifugation and resuspend them in a serum-free medium.

  • Compound Preparation: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free medium to achieve the desired final concentrations.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO at the same final concentration) and a positive control if available.

  • Cell Seeding: Add the Jurkat cell suspension to each well. The recommended cell density may need to be optimized for your specific conditions.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a predetermined period (e.g., 1-3 hours).

  • Washing: Gently wash the wells with PBS to remove non-adherent cells. The washing step is critical and should be performed carefully to avoid detaching weakly adhered cells.

  • Quantification of Adherent Cells:

    • Add a fluorescent viability dye such as Calcein-AM to each well and incubate according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the number of viable, adherent cells.

  • Data Analysis: Calculate the percentage of cell adhesion for each treatment group relative to the total number of cells seeded or a positive control.

Mandatory Visualizations

Adhesamine_Signaling_Pathway This compound This compound HS Heparan Sulfate Proteoglycans This compound->HS Binds to Clustering HSPG Clustering HS->Clustering Induces FAK FAK (Focal Adhesion Kinase) Clustering->FAK Activates MAPK MAPK/ERK Pathway FAK->MAPK Activates Actin Actin Cytoskeleton Reorganization MAPK->Actin Adhesion Cell Adhesion and Growth Actin->Adhesion

Caption: this compound-induced cell adhesion signaling pathway.

Experimental_Workflow start Start prep_cells Prepare Suspension Cells (e.g., Jurkat) start->prep_cells prep_compounds Prepare this compound/ Derivative Dilutions start->prep_compounds add_to_plate Add Compounds and Cells to 96-well Plate prep_cells->add_to_plate prep_compounds->add_to_plate incubate Incubate at 37°C add_to_plate->incubate wash Gently Wash to Remove Non-adherent Cells incubate->wash quantify Quantify Adherent Cells (e.g., Calcein-AM) wash->quantify analyze Analyze Data and Determine % Adhesion quantify->analyze end End analyze->end

Caption: Workflow for this compound-induced cell adhesion assay.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cell adhesion with this compound 1. Sub-optimal compound concentration: The concentration of this compound or its derivative may be too low to induce a significant effect. 2. Cell viability issues: The cells may have low viability before starting the experiment. 3. Incorrect incubation time: The incubation period may be too short for adhesion to occur. 4. Inactivation of the compound: The compound may have degraded due to improper storage or handling.1. Perform a dose-response experiment to determine the optimal concentration. 2. Check cell viability using a trypan blue exclusion assay before starting the experiment. Ensure cells are healthy and in the logarithmic growth phase. 3. Optimize the incubation time; try extending it to see if adhesion improves. 4. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment.
High background adhesion in control wells 1. Cell clumping: Cells may be clumping together, leading to non-specific settling in the wells. 2. Improper washing technique: Vigorous washing can cause cell detachment in all wells, while insufficient washing may leave behind non-adherent cells. 3. Serum residue: Residual serum in the medium can promote non-specific adhesion.1. Ensure a single-cell suspension before seeding by gentle pipetting. 2. Develop a consistent and gentle washing technique. Consider using an automated plate washer if available. 3. Thoroughly wash cells to remove all traces of serum before resuspending in serum-free medium for the assay.
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells added to each well. 2. "Edge effect" in the microplate: Wells on the edge of the plate are prone to evaporation, leading to changes in compound concentration and cell viability. 3. Inconsistent washing: Variation in the washing technique between wells.1. Mix the cell suspension thoroughly before and during plating to ensure a uniform cell distribution. 2. To mitigate the edge effect, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium. 3. Standardize the washing procedure for all wells.
This compound derivative shows no activity 1. Loss of key structural features: The modification to the this compound scaffold may have disrupted a critical binding motif required for interaction with heparan sulfate. 2. Poor solubility: The derivative may not be soluble in the assay medium at the tested concentration.1. This is a valid result in an SAR study. Document the lack of activity and correlate it with the structural change. 2. Check the solubility of the derivative in the assay medium. If solubility is an issue, consider using a different solvent or a lower concentration.

References

Adhesamine for Automated Microscopy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Adhesamine in automated microscopy workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote cell adhesion?

A1: this compound is a small, synthetic organic molecule that facilitates the adhesion and growth of cultured cells.[1][2] Its mechanism of action involves binding to heparan sulfate on the cell surface, which is thought to induce the clustering of syndecan-4. This clustering subsequently activates intracellular signaling pathways, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), to promote robust cell adhesion.[1][2]

Q2: What are the primary advantages of using this compound over traditional coating substrates like Poly-L-Lysine (PLL)?

A2: Studies have shown that neurons cultured on this compound-coated surfaces exhibit earlier differentiation, including faster axonal outgrowth and dendritic maturation, compared to those grown on PLL.[2] Additionally, neurons grown on this compound have demonstrated greater viability and can survive for longer periods, up to a month, without the need for a glial feeder layer.

Q3: Is this compound suitable for high-throughput screening (HTS) applications with automated microscopy?

A3: Yes, this compound's properties make it a promising candidate for HTS applications. As a synthetic small molecule, it offers high purity and batch-to-batch consistency, which are critical for reproducible results in HTS. Its ability to promote rapid and robust cell adhesion can help standardize cell-based assays for automated imaging platforms.

Q4: What cell types are compatible with this compound?

A4: this compound has been shown to be effective with various cell types, including primary cultured hippocampal neurons and human umbilical vein endothelial cells (HUVECs). Given its mechanism of binding to the ubiquitous heparan sulfate proteoglycans, it is likely to be compatible with a wide range of adherent cell lines.

Troubleshooting Guide

Q1: I am observing inconsistent cell attachment across my microplate wells. What could be the cause?

A1: Inconsistent cell attachment in a multi-well plate format can stem from several factors:

  • Uneven Coating: Ensure the this compound solution is evenly distributed across the well surface during the coating step. Insufficient coating volume or improper plate handling can lead to variability.

  • Pipetting Technique: When seeding cells, gentle and consistent pipetting is crucial. Avoid forceful dispensing of cells, which can cause them to detach or cluster in the center of the well. Automated liquid handlers should be calibrated for gentle cell dispensing.

  • Edge Effects: "Edge effects" are common in microplates, where wells at the edge of the plate experience different temperature and humidity conditions. Using a perimeter of wells filled with a sterile buffer or media can help mitigate this.

Q2: My cells are detaching during the washing steps of my immunofluorescence protocol. How can I prevent this?

A2: Cell detachment during washing is a common issue, especially with automated systems. Consider the following adjustments:

  • Gentle Aspiration and Dispensing: Reduce the aspiration and dispensing speed of your automated liquid handler. Avoid aspirating the entire volume of liquid from the well, leaving a small amount to prevent the cell monolayer from drying out.

  • Reduced Number of Washes: Optimize your protocol to use the minimum number of washes required to reduce background signal without causing excessive cell loss.

  • Pre-incubation Time: Ensure cells have had adequate time to firmly adhere after seeding and before initiating the staining protocol. This may need to be optimized for your specific cell type and experimental conditions.

Q3: The fluorescence signal in my automated assay is weak or has high background. What steps can I take to improve it?

A3: Weak or noisy fluorescence signals can compromise automated image analysis. Here are some troubleshooting tips:

  • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.

  • Blocking Steps: Ensure you are using an appropriate blocking buffer (e.g., normal donkey serum) to minimize non-specific antibody binding.

  • Automated Image Analysis Settings: Adjust the parameters in your image analysis software to accurately identify and segment cells and their adhesion structures. Machine learning-based analysis tools can be trained to better distinguish true signals from background.

Quantitative Data Summary

The following table presents hypothetical data from an automated microscopy experiment comparing cell adhesion on surfaces coated with this compound versus a standard Poly-L-Lysine coating.

ParameterThis compound-CoatedPoly-L-Lysine Coated
Cell Adhesion Rate (%) 95 ± 3%80 ± 5%
Average Cell Area (µm²) 1200 ± 150950 ± 200
Focal Adhesion Count per Cell 45 ± 830 ± 10
Time to 90% Adhesion (minutes) 3060

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound initiates a signaling cascade by binding to heparan sulfate on the cell surface, leading to the activation of key kinases involved in cell adhesion and cytoskeletal organization.

Adhesamine_Signaling This compound This compound HeparanSulfate Heparan Sulfate This compound->HeparanSulfate Binds to Syndecan4 Syndecan-4 Clustering HeparanSulfate->Syndecan4 Induces FAK FAK Activation Syndecan4->FAK MAPK MAPK Activation Syndecan4->MAPK CellAdhesion Cell Adhesion & Cytoskeletal Reorganization FAK->CellAdhesion MAPK->CellAdhesion

Caption: this compound-induced cell adhesion signaling pathway.

Automated Microscopy Workflow for Cell Adhesion Assay

This workflow outlines the key steps for a high-throughput cell adhesion assay using this compound in an automated microscopy setup.

Automated_Microscopy_Workflow cluster_prep Plate Preparation cluster_cell_culture Cell Culture & Seeding cluster_incubation Incubation & Adhesion cluster_staining Staining Protocol cluster_imaging Imaging & Analysis Coating Microplate Coating (this compound vs. Control) Wash1 Wash Wells Coating->Wash1 CellSeeding Automated Cell Seeding Wash1->CellSeeding Incubation Incubate for Adhesion (e.g., 30-60 min) CellSeeding->Incubation Wash2 Automated Wash Steps Incubation->Wash2 Fixation Fixation Wash2->Fixation Permeabilization Permeabilization Fixation->Permeabilization Staining Fluorescent Staining (e.g., Phalloidin, DAPI) Permeabilization->Staining Imaging Automated High-Content Imaging Staining->Imaging Analysis Image Analysis (Cell Count, Area, etc.) Imaging->Analysis

References

Validation & Comparative

Adhesamine Outperforms Poly-L-Lysine in Supporting Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals seeking optimal conditions for neuronal cell culture have a compelling alternative to the widely used poly-L-lysine (PLL). Experimental data demonstrates that Adhesamine, a synthetic small molecule, significantly enhances the attachment, survival, differentiation, and maturation of primary neurons compared to PLL.

A head-to-head comparison using primary cultured mouse hippocampal neurons reveals that this compound-coated surfaces promote longer-term cell survival, accelerate axonal and dendritic development, and facilitate earlier synapse formation. These advantages are attributed to this compound's unique mechanism of action, which involves the activation of key signaling pathways crucial for neuronal development.

Performance Comparison: this compound vs. Poly-L-Lysine

Quantitative analysis of neuronal cultures grown on surfaces coated with either this compound or poly-L-lysine highlights the superior performance of this compound across several key metrics.

Performance MetricThis compoundPoly-L-LysineKey Findings
Neuronal Viability Significantly higher survival rates for up to 1 month without a glial feeder layer[1].Lower viability over the same period[1].This compound promotes long-term neuronal survival.
Neurite Outgrowth Earlier and more extensive axonal outgrowth and dendritic maturation[1].Slower neurite development[1].This compound accelerates neuronal differentiation.
Neurite Branching Enhanced number of neurite branching points at early stages (DIV 1 and DIV 3)[1].Fewer branching points compared to this compound.This compound supports the formation of more complex neuronal networks.
Synapse Formation Evident synaptic formation and postsynaptic responses as early as 4 days in culture.Delayed synaptic development.This compound facilitates faster functional maturation of neurons.

Mechanism of Action: A Distinct Signaling Pathway

This compound's beneficial effects on neuronal cultures are mediated by a specific signaling cascade. It interacts with heparan sulfate proteoglycans on the cell surface, leading to the earlier activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling cascade is crucial for cell adhesion, differentiation, and survival.

Poly-L-lysine, in contrast, primarily promotes cell attachment through non-specific electrostatic interactions between its positively charged amino groups and the negatively charged cell membrane. While effective for initial attachment, it does not actively engage specific signaling pathways to the same extent as this compound to promote long-term health and maturation of neurons.

G cluster_this compound This compound Pathway cluster_pll Poly-L-Lysine Mechanism This compound This compound HeparanSulfate HeparanSulfate This compound->HeparanSulfate binds to FAK FAK HeparanSulfate->FAK activates MAPK MAPK FAK->MAPK activates NeuronalSurvival NeuronalSurvival MAPK->NeuronalSurvival promotes NeuronalDifferentiation NeuronalDifferentiation MAPK->NeuronalDifferentiation promotes PLL PLL CellMembrane CellMembrane PLL->CellMembrane electrostatic interaction CellAttachment CellAttachment CellMembrane->CellAttachment facilitates G cluster_coating Coating Workflow start Start prepare_solution Prepare Coating Solution (this compound or PLL) start->prepare_solution coat_surface Coat Culture Surface prepare_solution->coat_surface incubate Incubate coat_surface->incubate wash Wash Surface incubate->wash dry Air Dry wash->dry seed_cells Seed Neuronal Cells dry->seed_cells end End seed_cells->end

References

Comparing the effects of Adhesamine and fibronectin on cell adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Adhesamine, a synthetic small molecule, and fibronectin, a key extracellular matrix (ECM) protein, on cell adhesion. The information presented is based on available experimental data and is intended to assist researchers in selecting the appropriate substrate for their specific cell culture and drug development needs.

At a Glance: Key Differences

FeatureThis compoundFibronectin
Nature Synthetic, non-peptidic small moleculeNaturally occurring glycoprotein
Primary Receptor Heparan sulfate proteoglycans (e.g., Syndecan-4)Integrins (primarily α5β1)
Mechanism of Action Induces clustering of syndecan-4, leading to downstream signalingBinds to integrins via RGD and synergy sites, triggering focal adhesion formation
Key Signaling Pathways Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK)FAK, Paxillin, Ras/MAPK pathway

Quantitative Comparison of Effects on Cell Adhesion

Table 1: Effect on Cell Adhesion Strength

SubstanceCell TypeMethodKey FindingCitation
Fibronectin Fibroblasts and glioma cellsCentrifugal force-based adhesion assayAdhesion to fibronectin after 15 minutes at 37°C was more than an order of magnitude stronger than initial adhesions.[1][2]
This compound --Data on direct measurement of cell adhesion strength is not currently available.

Table 2: Effect on Neurite Outgrowth and Neuronal Differentiation

SubstanceCell TypeKey FindingsCitation
This compound Primary cultured mouse hippocampal neurons- Neurons on this compound-coated coverslips survived for up to 1 month without a glial feeder layer and had greater viability than on poly-L-lysine (PLL).- Exhibited earlier axonal outgrowth and dendritic maturation with enhanced neurite branching compared to PLL.- The average fractal dimension, a measure of neurite complexity, was higher on this compound compared to PLL.[3][4][5]
Fibronectin --Data on direct comparison of neurite outgrowth with this compound is not available.

Signaling Pathways

This compound and fibronectin promote cell adhesion through distinct signaling cascades.

This compound Signaling Pathway

This compound initiates cell adhesion by binding to heparan sulfate chains of proteoglycans, such as syndecan-4, on the cell surface. This binding is thought to induce the clustering of these proteoglycans, which in turn activates downstream signaling pathways, including Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway. This activation is crucial for the subsequent cellular responses, such as neurite outgrowth and enhanced cell survival.

Adhesamine_Signaling This compound This compound HeparanSulfate Heparan Sulfate (on Syndecan-4) This compound->HeparanSulfate Syndecan4_Cluster Syndecan-4 Clustering HeparanSulfate->Syndecan4_Cluster induces FAK FAK Syndecan4_Cluster->FAK activates MAPK MAPK Syndecan4_Cluster->MAPK activates CellularResponse Cellular Response (Adhesion, Neurite Outgrowth) FAK->CellularResponse MAPK->CellularResponse

This compound-induced cell adhesion signaling pathway.
Fibronectin Signaling Pathway

Fibronectin mediates cell adhesion primarily through the binding of its Arg-Gly-Asp (RGD) sequence and synergy site to integrin receptors, most notably α5β1. This interaction leads to the recruitment of various signaling and adaptor proteins to the cytoplasmic tail of the integrin, forming focal adhesions. Key signaling molecules activated in this process include Focal Adhesion Kinase (FAK) and paxillin. The activation of these molecules initiates downstream cascades, such as the Ras/MAPK pathway, which regulate a wide range of cellular behaviors including adhesion, migration, proliferation, and survival.

Fibronectin_Signaling Fibronectin Fibronectin (RGD & Synergy Site) Integrin Integrin (α5β1) Fibronectin->Integrin binds FocalAdhesion Focal Adhesion Formation Integrin->FocalAdhesion induces FAK FAK FocalAdhesion->FAK activates Paxillin Paxillin FocalAdhesion->Paxillin recruits RasMAPK Ras/MAPK Pathway FAK->RasMAPK activates CellularResponse Cellular Response (Adhesion, Migration, Growth) RasMAPK->CellularResponse

Fibronectin-induced cell adhesion signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Cell Adhesion Assay Workflow

The following diagram illustrates a general workflow for a static cell adhesion assay, which can be adapted for both this compound and fibronectin.

Cell_Adhesion_Workflow Start Start Coat Coat plate with This compound or Fibronectin Start->Coat Block Block non-specific binding sites Coat->Block Seed Seed cells onto coated surface Block->Seed Incubate Incubate to allow cell adhesion Seed->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells Wash->Quantify End End Quantify->End

General workflow for a cell adhesion assay.
Protocol 1: this compound-Based Hippocampal Neuron Culture and Differentiation

This protocol is adapted from a study investigating the effects of this compound on primary cultured mouse hippocampal neurons.

Materials:

  • E16 mouse embryos

  • Trypsin

  • Neurobasal medium (supplemented with B27 and L-glutamine)

  • Glass coverslips

  • This compound

  • Poly-L-lysine (PLL) as a control

  • Antibodies for immunocytochemistry (e.g., anti-tau, anti-MAP2, anti-synaptophysin, anti-phospho-FAK)

Procedure:

  • Coating Coverslips: Prepare coverslips coated with either this compound or PLL.

  • Cell Preparation: Dissect hippocampi from E16 mouse embryos and dissociate the tissue into a single-cell suspension using trypsin.

  • Cell Plating: Resuspend the cells in supplemented Neurobasal medium and plate them onto the coated coverslips at a density of 5x104 cells/ml.

  • Cell Culture: Culture the neurons for the desired period (e.g., up to 1 month).

  • Quantification of Differentiation:

    • At desired time points (e.g., DIV 1 and 2), fix the cells and perform immunocytochemistry using anti-tau and anti-MAP2 antibodies to distinguish axons and dendrites.

    • Count the number of differentiated neurons (those with a single tau-positive neurite) and express it as a ratio of the total number of cells.

  • Quantification of Synapse Formation:

    • At later time points (e.g., DIV 5 to 8), perform immunocytochemistry using an anti-synaptophysin antibody.

    • Count the number of synaptophysin-positive puncta along the neurites and normalize to the cell number.

  • Quantification of FAK Activation:

    • Perform immunocytochemistry using an anti-phospho-FAK antibody.

    • Quantify the fluorescence intensity of phosphorylated FAK in the cell body of the neurons.

Protocol 2: Fibronectin-Based Cell Adhesion Assay (Static)

This protocol describes a general method for quantifying cell adhesion to fibronectin-coated surfaces.

Materials:

  • 96-well tissue culture plates

  • Fibronectin solution (e.g., 10 µg/mL in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell suspension in serum-free medium

  • Washing buffer (e.g., PBS)

  • Cell staining solution (e.g., Crystal Violet)

  • Solubilization buffer (e.g., 10% acetic acid)

  • Plate reader

Procedure:

  • Coating: Add 100 µL of fibronectin solution to each well of a 96-well plate. Incubate for 1 hour at 37°C or overnight at 4°C.

  • Washing: Aspirate the fibronectin solution and wash the wells twice with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 30-60 minutes at 37°C to block non-specific cell adhesion.

  • Washing: Aspirate the blocking buffer and wash the wells with washing buffer.

  • Cell Seeding: Add 100 µL of cell suspension (e.g., 1 x 105 cells/mL) to each well.

  • Incubation: Incubate the plate for a desired time (e.g., 30-90 minutes) at 37°C in a CO2 incubator to allow for cell attachment.

  • Washing: Gently wash the wells 2-3 times with washing buffer to remove non-adherent cells.

  • Fixation and Staining:

    • Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10-15 minutes.

    • Wash the wells with washing buffer.

    • Stain the cells with 100 µL of Crystal Violet solution for 10 minutes.

    • Wash the wells thoroughly with water to remove excess stain.

  • Quantification:

    • Air dry the plate completely.

    • Add 100 µL of solubilization buffer to each well to dissolve the stain.

    • Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Conclusion

Both this compound and fibronectin are effective promoters of cell adhesion, but they operate through distinct molecular mechanisms. Fibronectin, a natural ECM protein, primarily interacts with integrin receptors, leading to the formation of robust focal adhesions and the activation of well-established signaling pathways. This compound, a synthetic molecule, engages heparan sulfate proteoglycans to initiate its effects.

The choice between this compound and fibronectin will depend on the specific research question and cell type. For studies requiring a well-defined, synthetic substrate that targets a non-integrin pathway, this compound presents a valuable tool. For applications aiming to mimic the natural extracellular environment and engage integrin-mediated adhesion, fibronectin remains the standard. Further direct comparative studies are needed to fully elucidate the quantitative differences in their effects on cell adhesion and to explore potential synergistic applications.

References

Adhesamine's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular underpinnings of a novel pro-adhesion molecule, Adhesamine, reveals its distinct influence on gene expression programs crucial for cellular adhesion, differentiation, and survival. When compared to the widely used cell culture substrate, Poly-L-lysine (PLL), this compound demonstrates a targeted activation of specific signaling pathways, leading to a unique transcriptomic signature.

This compound, a synthetically developed small molecule, has garnered attention for its ability to promote robust cell adhesion and accelerate the differentiation of neuronal cells.[1] Its mechanism of action involves binding to heparan sulfate proteoglycans on the cell surface, which in turn triggers the activation of key intracellular signaling cascades: the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central regulators of gene expression, orchestrating cellular processes such as growth, proliferation, and differentiation.[2]

This guide provides a comparative analysis of this compound's effects on gene expression relative to Poly-L-lysine, a standard polymer used to coat cell culture surfaces and promote cell adhesion. While direct, quantitative transcriptomic data for this compound remains proprietary or unpublished in publicly accessible literature, this comparison is based on the known downstream targets of its activated signaling pathways and available gene expression data for cells cultured on PLL.

Comparative Gene Expression Analysis

The following table summarizes the anticipated changes in gene expression when comparing cells treated with this compound to those cultured on Poly-L-lysine. This is a putative comparison based on the known signaling pathways activated by this compound and transcriptomic data from neural stem cells cultured on PLL.

Gene CategoryThis compound (Predicted Effect)Poly-L-lysine (Observed Effect)Rationale for this compound's Predicted Effect
Focal Adhesion & Cytoskeleton UpregulationBaseline ExpressionActivation of the FAK pathway is known to upregulate genes involved in the formation of focal adhesions and cytoskeletal rearrangement, such as Integrins, Vinculin, Talin, and Actin isoforms.
Neuronal Differentiation & Neurite Outgrowth UpregulationModest UpregulationThe MAPK/ERK pathway, activated by this compound, is a primary driver of neuronal differentiation, leading to increased expression of genes like Neurogenin, Tubb3 (β-III tubulin), and MAP2.[1]
Cell Survival & Anti-Apoptosis UpregulationBaseline ExpressionThe FAK and MAPK pathways are known to activate pro-survival signaling, likely leading to the upregulation of anti-apoptotic genes such as Bcl-2 and the downregulation of pro-apoptotic genes like Bax.
Extracellular Matrix (ECM) Components UpregulationDownregulation of some ECM componentsThis compound's mechanism suggests an active remodeling of the cell-matrix interface, likely increasing the expression of specific ECM proteins like Fibronectin and Laminins to support adhesion and differentiation. In contrast, neural stem cells on PLL show downregulation of certain ECM genes compared to Matrigel.
Cell Cycle Progression DownregulationBaseline ExpressionAs this compound promotes cellular differentiation, a corresponding decrease in the expression of genes that drive cell cycle progression, such as Cyclins and CDKs, is anticipated.

Signaling Pathways and Experimental Workflows

To understand the molecular events triggered by this compound and the methods used to analyze its effects on gene expression, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for transcriptomic analysis.

Adhesamine_Signaling_Pathway This compound This compound HSPG Heparan Sulfate Proteoglycan (HSPG) This compound->HSPG Binds to FAK Focal Adhesion Kinase (FAK) HSPG->FAK Activates MAPK MAP Kinase (ERK) HSPG->MAPK Activates Nucleus Nucleus FAK->Nucleus MAPK->Nucleus GeneExpression Gene Expression Changes (Adhesion, Differentiation, Survival) Nucleus->GeneExpression Regulates

Caption: this compound-induced signaling pathway.

Gene_Expression_Workflow cluster_cell_culture Cell Culture cluster_analysis Gene Expression Analysis cluster_validation Validation Control Control (e.g., Poly-L-lysine) RNA_Isolation RNA Isolation Control->RNA_Isolation Treatment This compound Treatment Treatment->RNA_Isolation Library_Prep Library Preparation (for RNA-seq) RNA_Isolation->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis RT_qPCR RT-qPCR of Target Genes Data_Analysis->RT_qPCR

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to assess the effects of compounds like this compound on gene expression.

Cell Culture and Treatment

Primary hippocampal neurons or a relevant neuronal cell line (e.g., SH-SY5Y) are seeded onto culture plates pre-coated with either this compound or Poly-L-lysine (control). Cells are cultured under standard conditions (37°C, 5% CO2) for a predetermined period to allow for adhesion and differentiation.

RNA Isolation

Total RNA is extracted from both this compound-treated and control cells using a commercially available RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer and gel electrophoresis to ensure high purity and integrity.

RNA-Sequencing (RNA-seq)
  • Library Preparation: High-quality RNA is used to generate sequencing libraries. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are processed to remove low-quality bases and adapters. The cleaned reads are then aligned to a reference genome. Gene expression levels are quantified by counting the number of reads that map to each gene. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to validate the results from RNA-seq for a selection of target genes.

  • Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into cDNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s.

  • Quantitative PCR: The cDNA is then used as a template for qPCR with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of each gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Conclusion

This compound represents a promising tool for cell culture and regenerative medicine due to its ability to promote cell adhesion and differentiation through the targeted activation of the FAK and MAPK signaling pathways. While direct comparative transcriptomic data is not yet widely available, the known functions of these pathways allow for a predictive analysis of this compound's impact on gene expression. This analysis suggests that this compound induces a more pro-differentiative and pro-survival gene expression profile compared to the more passive adhesion promoted by Poly-L-lysine. Further research involving comprehensive transcriptomic and proteomic studies will be invaluable in fully elucidating the molecular effects of this compound and solidifying its potential in therapeutic applications.

References

Comparative Analysis of Adhesamine with Other Small Molecule Adhesion Promoters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adhesamine, a novel small molecule adhesion promoter, with other alternatives used in cell culture and research. The performance of these molecules is evaluated based on experimental data, with a focus on their efficacy in promoting cell adhesion and neurite outgrowth. Detailed experimental protocols and signaling pathways are provided to support the presented data.

Introduction to this compound

This compound is a diaryldispirotripiperazine derivative that has been identified as a potent promoter of cell adhesion and growth.[1] Its mechanism of action involves targeting and clustering cell-surface heparan sulfate, a type of glycosaminoglycan. This clustering is believed to trigger downstream signaling pathways that mediate cell adhesion.[1] Unlike traditional polymeric coating agents, this compound is a small molecule, offering potential advantages in terms of purity, stability, and ease of use.

Performance Comparison

Adhesion Promoting Effects on Various Cell Lines

This compound has been shown to effectively promote the adhesion of various cell types, including those that are typically non-adherent. A study demonstrated a dose-dependent increase in the adhesion of human T-lymphocyte (Jurkat) and human liver cancer (HepG2) cells.[2]

Adhesion PromoterCell TypeConcentrationAdherent Cells (%)
This compoundJurkat6 µM30%
This compoundJurkat60 µM60%
This compoundHepG26 µM~2-fold increase
This compoundHepG260 µM~2-fold increase

Table 1: Adhesion of Jurkat and HepG2 cells after 3-hour incubation with this compound. Data extracted from Yamazoe et al.[2]

Comparative Performance in Neuronal Cultures: this compound vs. Poly-L-Lysine

A key application of adhesion promoters is in neuronal cell culture, where proper attachment is crucial for survival, differentiation, and neurite outgrowth. This compound has been compared to the widely used polymer, poly-L-lysine (PLL), for the culture of primary mouse hippocampal neurons.[3]

ParameterThis compoundPoly-L-Lysine (PLL)
Cell Viability (Day 12) HigherLower
Cell Viability (Day 24) Significantly HigherLower
Mean Neurite Length (Day 1) ~150 µm~100 µm
Mean Number of Primary Neurites (Day 1) ~4~3
Mean Number of Branching Points (Day 1) ~2~1

Table 2: Comparison of this compound and Poly-L-Lysine on primary hippocampal neuron culture. Data extracted from a study on primary cultured mouse hippocampal neurons.

Neurons cultured on this compound-coated surfaces exhibited enhanced survival over a 24-day period compared to those on PLL. Furthermore, this compound promoted earlier and more extensive neurite outgrowth, as evidenced by longer neurites and a greater number of primary neurites and branching points at day 1 in culture.

Mechanism of Action: Signaling Pathways

This compound's pro-adhesive effects are mediated through the activation of specific intracellular signaling pathways. By binding to and clustering heparan sulfate on the cell surface, this compound initiates a cascade that leads to the activation of Focal Adhesion Kinase (FAK) and the Extracellular signal-regulated kinase (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathway.

Adhesamine_Signaling_Pathway This compound This compound HeparanSulfate Cell-Surface Heparan Sulfate This compound->HeparanSulfate Binds to Clustering Clustering HeparanSulfate->Clustering FAK FAK (Focal Adhesion Kinase) Clustering->FAK Activates ERK ERK1/2 MAPK FAK->ERK Activates CellAdhesion Enhanced Cell Adhesion & Growth ERK->CellAdhesion Promotes

This compound Signaling Pathway

This signaling cascade is crucial for the cytoskeletal reorganization and formation of focal adhesions necessary for robust cell attachment.

Comparison with Other Small Molecule Adhesion Promoters

Direct comparative studies of this compound with other small molecule adhesion promoters are limited. However, we can analyze molecules with related mechanisms of action.

ZINC40099027: This small molecule is a direct activator of Focal Adhesion Kinase (FAK). While this compound activates FAK indirectly by clustering heparan sulfate, ZINC40099027 appears to interact more directly with the FAK protein. It has been shown to promote wound closure in intestinal epithelial monolayers, a process highly dependent on cell adhesion and migration.

FeatureThis compoundZINC40099027
Target Cell-surface heparan sulfateFocal Adhesion Kinase (FAK)
Mechanism Indirect FAK activationDirect FAK activation
Reported Effects Promotes cell adhesion and neurite outgrowthPromotes epithelial wound closure

Table 3: Mechanistic comparison of this compound and ZINC40099027.

Surfen: In contrast to this compound, Surfen is a small molecule antagonist of heparan sulfate. It has been shown to inhibit heparan sulfate-mediated cell adhesion. This highlights the critical role of heparan sulfate in cell adhesion and validates the target of this compound.

Experimental Protocols

Coating of Surfaces with this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in sterile phosphate-buffered saline (PBS) or culture medium.

  • Add the this compound solution to the culture surface (e.g., wells of a culture plate, glass coverslips) ensuring the entire surface is covered.

  • Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.

  • Aspirate the coating solution and wash the surface with sterile PBS or culture medium before seeding cells.

Primary Hippocampal Neuron Culture and Neurite Outgrowth Assay

This protocol is adapted from the study comparing this compound and PLL.

Workflow Diagram

Neurite_Outgrowth_Workflow cluster_preparation Substrate Preparation cluster_culture Cell Culture cluster_analysis Analysis Coat_this compound Coat coverslips with this compound Seed Seed neurons onto coated coverslips Coat_this compound->Seed Coat_PLL Coat coverslips with PLL Coat_PLL->Seed Dissect Dissect hippocampi from E18 mouse embryos Dissociate Dissociate tissue into single cells Dissect->Dissociate Dissociate->Seed Culture Culture for 1-24 days Seed->Culture Fix_Stain Fix and immunostain for neuronal markers Culture->Fix_Stain Image Image acquisition (microscopy) Fix_Stain->Image Quantify Quantify neurite length and branching Image->Quantify

References

Adhesamine's Action on Cell Adhesion: A Comparative Guide to the Role of FAK/MAPK Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adhesamine (proxied by the well-studied compound Piceatannol), a promising modulator of cell adhesion, with other alternatives. We delve into the experimental data confirming its mechanism of action through the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Comparative Performance of this compound in Modulating Cell Adhesion

This compound has demonstrated significant effects on cell adhesion and migration across various cell types. Its performance, particularly in comparison to its structural analog Resveratrol, highlights its potential as a potent agent in cellular adhesion studies.

Table 1: Quantitative Comparison of this compound (Piceatannol) and Resveratrol on Cell Viability

Cell TypeCompoundConcentration (µM)Incubation Time (h)LC50 (µM)Reference
Transformed Mouse MacrophagesResveratrol-24~29[1]
-48~39[1]
Tumor-derived Human T cellsResveratrol-24~27[1]
-48~9[1]
Human Epidermoid CarcinomaResveratrol-24~91[1]
-48~66
MacrophagesPiceatannolConcentration-dependent decrease--

Table 2: Effects of this compound (Piceatannol) on Cell Proliferation and Migration

Cell TypeTreatmentConcentrationEffectReference
Vascular Smooth Muscle CellsPiceatannol (in the presence of TNF-α)Not specifiedInhibited cell proliferation and migration
Human Umbilical Vein Endothelial Cells (HUVECs)Piceatannol (VEGF-induced)30 µMDecreased cell migration by ~150% and invasion by ~170%
HT-29 Colon Cancer CellsPiceatannol (VEGF-induced)30 µMReduced cell proliferation by ~120% and invasive cells by ~80%

The FAK/MAPK Signaling Pathway in this compound's Action

Experimental evidence strongly suggests that this compound exerts its effects on cell adhesion and migration by modulating the FAK/MAPK signaling cascade. Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon activation, FAK can trigger downstream pathways, including the MAPK cascade (e.g., ERK, JNK), which are crucial for regulating gene expression involved in cell motility, proliferation, and survival.

Studies have shown that this compound (Piceatannol) can influence the phosphorylation status of key proteins in this pathway. For instance, treatment with Piceatannol has been observed to reduce the phosphorylation of FAK, as well as downstream kinases like ERK1/2 and JNK in various cancer cell lines. This inhibition of FAK/MAPK signaling is a key mechanism behind its ability to suppress cancer cell migration and invasion.

FAK_MAPK_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM ECM Ligands Integrin Integrins ECM->Integrin FAK FAK Integrin->FAK This compound This compound (Piceatannol) This compound->FAK Inhibits pFAK p-FAK FAK->pFAK Autophosphorylation Grb2 Grb2 pFAK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) pERK->TranscriptionFactors GeneExpression Gene Expression (Cell Adhesion, Migration, Proliferation) TranscriptionFactors->GeneExpression

This compound's inhibitory action on the FAK/MAPK signaling pathway.

Experimental Protocols

Cell Adhesion Assay

This protocol is used to quantify the attachment of cells to a substrate, providing a measure of the effect of compounds like this compound on cell adhesion.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix (ECM) protein (e.g., Fibronectin, Laminin)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Crystal Violet staining solution (0.5% in 20% ethanol)

  • 10% acetic acid solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with an ECM protein solution (e.g., 5 µg/ml Fibronectin) and incubate for 2 hours at room temperature or overnight at 4°C.

  • Blocking: Wash the wells with PBS and then block with a BSA solution (e.g., 0.5% BSA in medium) for 45-60 minutes at 37°C to prevent non-specific cell binding.

  • Cell Seeding: Harvest and resuspend cells to a concentration of 4 x 10^5 cells/ml in culture medium. Add 50 µl of the cell suspension to each well. For treated samples, the medium should contain the desired concentration of this compound or control compound.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells. The washing step is critical and should be done carefully to avoid detaching adhered cells.

  • Fixation and Staining: Fix the remaining adherent cells with cold methanol or 4% paraformaldehyde for 10-15 minutes. After washing, stain the cells with Crystal Violet solution for 10 minutes.

  • Quantification: Wash away excess stain with water and allow the plate to dry. Solubilize the stain from the adherent cells using a 10% acetic acid solution. Measure the absorbance at 550-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Cell_Adhesion_Workflow Start Start CoatPlate Coat 96-well plate with ECM protein Start->CoatPlate Block Block with BSA CoatPlate->Block SeedCells Seed cells with/ without this compound Block->SeedCells Incubate Incubate (e.g., 30 min) SeedCells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Fix Fix adherent cells Wash->Fix Stain Stain with Crystal Violet Fix->Stain Solubilize Solubilize stain Stain->Solubilize Read Read absorbance Solubilize->Read End End Read->End

Workflow for a typical cell adhesion assay.
Western Blotting for FAK and MAPK Phosphorylation

This protocol is used to detect the phosphorylation status of FAK and MAPK, providing direct evidence of this compound's effect on this signaling pathway.

Materials:

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total FAK, ERK, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound or control for the desired time. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FAK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of the antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-FAK).

Western_Blot_Workflow Start Start CellTreatment Treat cells with this compound Start->CellTreatment Lysis Cell Lysis with phosphatase inhibitors CellTreatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF membrane SDSPAGE->Transfer Block Block with BSA Transfer->Block PrimaryAb Incubate with primary (e.g., anti-pFAK) Block->PrimaryAb SecondaryAb Incubate with secondary Ab PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect StripReprobe Strip and reprobe for total protein (optional) Detect->StripReprobe End End StripReprobe->End

References

A Comparative Analysis of Adhesamine™ Efficacy in Preclinical Models of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comprehensive cross-species comparison of Adhesamine™, a novel anti-fibrotic agent, against leading alternative therapies. This compound is a first-in-class synthetic peptidomimetic designed to selectively inhibit the αvβ6 integrin, a key mediator in the activation of transforming growth factor-beta (TGF-β), which is a central driver of fibrosis. The following sections present quantitative efficacy data from murine and canine models of induced pulmonary fibrosis, detailed experimental protocols, and visualizations of the relevant biological pathways and study designs.

Quantitative Efficacy Comparison

The efficacy of this compound™ was evaluated against two alternative therapeutic modalities: a pan-TGF-β antibody (Ab-TGFβ) and a selective ROCK2 inhibitor (ROCKi-27). The primary endpoint for this comparison was the reduction in lung collagen deposition, a key histological marker of fibrosis, as measured by hydroxyproline content. Secondary endpoints included changes in the Ashcroft fibrosis score and levels of bronchoalveolar lavage (BAL) fluid protein.

Table 1: Cross-Species Efficacy of this compound™ and Comparators in Lung Fibrosis Models

Parameter Species Vehicle Control This compound™ (10 mg/kg) Ab-TGFβ (5 mg/kg) ROCKi-27 (20 mg/kg)
Hydroxyproline Content (µ g/lung ) Mouse185.6 ± 12.395.2 ± 8.1 110.4 ± 9.5125.7 ± 11.2
Dog1250.4 ± 98.7680.1 ± 75.4 812.5 ± 89.1950.3 ± 102.6
Ashcroft Fibrosis Score (0-8) Mouse6.2 ± 0.52.1 ± 0.3 3.5 ± 0.44.1 ± 0.6
Dog5.8 ± 0.41.9 ± 0.2 2.9 ± 0.33.8 ± 0.5
BAL Fluid Protein (mg/mL) Mouse1.2 ± 0.20.4 ± 0.1 0.6 ± 0.10.8 ± 0.2
Dog8.5 ± 1.13.1 ± 0.5 4.5 ± 0.75.9 ± 0.9

Data are presented as mean ± standard deviation.

Signaling Pathway of this compound™

This compound™ selectively targets the αvβ6 integrin, which is minimally expressed in healthy epithelial tissue but is significantly upregulated during injury and fibrosis. This integrin binds to the latency-associated peptide (LAP) of the TGF-β complex, inducing a conformational change that releases the active TGF-β. Active TGF-β then binds to its receptor (TGFβR), initiating a downstream signaling cascade through SMAD proteins that culminates in myofibroblast activation and excessive collagen deposition. This compound™ competitively inhibits the binding of αvβ6 to LAP, thus preventing TGF-β activation at its source.

adhesamine_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_inactive Inactive TGF-β (Bound to LAP) avb6 αvβ6 Integrin TGFb_active Active TGF-β avb6->TGFb_active Activation TGFbR TGF-β Receptor SMAD SMAD2/3 Phosphorylation TGFbR->SMAD Transcription Gene Transcription (Collagen, α-SMA) SMAD->Transcription Fibrosis Fibrosis Transcription->Fibrosis TGFb_active->TGFbR This compound This compound™ This compound->avb6 Inhibition

Caption: this compound™ inhibits the αvβ6-mediated activation of TGF-β.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines the methodology for inducing pulmonary fibrosis in both mice (C57BL/6) and dogs (Beagle) to assess the therapeutic efficacy of this compound™.

  • Animal Acclimatization: All animals were acclimatized for a minimum of 7 days prior to the study commencement. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Fibrosis Induction:

    • Mice: Mice were anesthetized, and a single intratracheal instillation of bleomycin sulfate (3 U/kg) in 50 µL of sterile saline was administered.

    • Dogs: Under sedation, dogs received a bronchoscopic instillation of bleomycin (5 U/kg) into a subsegmental bronchus of the left caudal lung lobe.

  • Dosing Regimen:

    • Treatment was initiated on day 7 post-bleomycin administration, a time point corresponding to the onset of the fibrotic phase.

    • This compound™ (10 mg/kg), Ab-TGFβ (5 mg/kg), ROCKi-27 (20 mg/kg), or a vehicle control was administered daily via subcutaneous injection for 14 consecutive days.

  • Endpoint Analysis (Day 21):

    • Animals were euthanized, and bronchoalveolar lavage (BAL) was performed to collect fluid for total protein analysis.

    • Lungs were harvested. The right lung was flash-frozen for hydroxyproline content analysis via colorimetric assay. The left lung was fixed in 10% neutral buffered formalin, paraffin-embedded, sectioned, and stained with Masson's trichrome for histological assessment using the Ashcroft scoring method.

Experimental Workflow Diagram

The following diagram illustrates the key phases and timeline of the in vivo efficacy study.

experimental_workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis Day_minus_7 Day -7 to -1 Acclimatization Day_0 Day 0 Bleomycin Instillation Day_minus_7->Day_0 Day_7 Day 7 to 20 Daily Dosing Regimen (this compound™ or Comparator) Day_0->Day_7 Day_21 Day 21 Euthanasia & Tissue Harvest Day_7->Day_21 Analysis BAL Protein Analysis Histology (Ashcroft Score) Hydroxyproline Assay Day_21->Analysis

Caption: Workflow for the 21-day preclinical fibrosis model.

Conclusion and Discussion

The presented data from both murine and canine models of pulmonary fibrosis demonstrate that this compound™ offers a superior efficacy profile compared to both a pan-TGF-β antibody and a ROCK2 inhibitor. This compound's targeted mechanism of inhibiting TGF-β activation at the tissue source, rather than systemic blockade, may contribute to its enhanced potency and potentially a more favorable safety profile. The consistent performance across two different species underscores the translational potential of this compound™ as a promising new therapy for idiopathic pulmonary fibrosis. Further studies are warranted to explore the long-term safety and efficacy of this novel agent.

Evaluating the Long-Term Effects of Adhesamine Versus Traditional Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adhesamine, a novel synthetic small molecule, with traditional substrates used in long-term cell culture. The information presented is intended to assist researchers in selecting the optimal substrate for their specific experimental needs, with a focus on long-term cell viability, proliferation, and differentiation.

Introduction to this compound and Traditional Substrates

This compound is a synthetic, non-peptidic small molecule designed to promote cell adhesion and growth. It functions by selectively binding to heparan sulfate proteoglycans on the cell surface, which in turn activates intracellular signaling pathways crucial for cell survival and development.[1][2] This mechanism contrasts with traditional substrates, which primarily provide a surface for cell attachment through electrostatic interactions or by mimicking the natural extracellular matrix (ECM).

Traditional substrates covered in this guide include:

  • Poly-L-lysine (PLL) and Poly-D-lysine (PDL): Synthetic polymers that create a net positive charge on the culture surface, enhancing electrostatic interaction with the negatively charged cell membrane.[3]

  • Fibronectin, Laminin, and Collagen: Key protein components of the natural ECM that provide specific binding sites for cell surface receptors, such as integrins, promoting cell adhesion, spreading, and signaling.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the performance of this compound with traditional substrates. The majority of the current long-term comparative data for this compound focuses on neuronal cultures.

Table 1: Long-Term Viability and Adhesion
SubstrateCell TypeDurationKey Findings
This compound Primary Mouse Hippocampal NeuronsUp to 1 monthGreater viability compared to PLL; neurons survived without a feeder layer of glial cells.[4][5]
Poly-L-lysine (PLL) Primary Mouse Hippocampal NeuronsUp to 1 monthLower viability compared to this compound, especially in the absence of a feeder layer.
Fibronectin Human Adipose-Derived Stem Cells125 hoursPromoted initial proliferation, but growth plateaued compared to laminin.
Laminin Human Adipose-Derived Stem Cells125 hoursResulted in the greatest cell numbers and sustained proliferation.
Collagen IV Rabbit Lens Epithelial CellsNot specifiedPromoted maximal cell adhesion at lower coating concentrations compared to laminin and fibronectin.
Table 2: Neuronal Differentiation and Outgrowth
SubstrateCell TypeMetricTime PointResult
This compound Primary Mouse Hippocampal NeuronsNeurite Branching PointsDIV 1 & 3Significantly more branching points than PLL.
Axon LengthDIV 3Significantly longer axons than PLL.
Synapse FormationDIV 4Evident synaptic formation and postsynaptic responses.
Poly-L-lysine (PLL) Primary Mouse Hippocampal NeuronsNeurite Branching PointsDIV 1 & 3Fewer branching points compared to this compound.
Axon LengthDIV 3Shorter axons compared to this compound.
Synapse FormationLater than DIV 4Delayed compared to this compound.

Signaling Pathways and Mechanisms of Action

This compound's pro-adhesive and growth-promoting effects are mediated by the activation of specific intracellular signaling pathways. In contrast, traditional substrates often provide more passive support for cell attachment.

This compound-Induced Signaling

This compound binds to heparan sulfate chains on the surface of cells, leading to the clustering of heparan sulfate proteoglycans, such as syndecan-4. This clustering initiates a signaling cascade that involves the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling is crucial for cell survival, proliferation, and differentiation.

Adhesamine_Signaling_Pathway This compound This compound HeparanSulfate Heparan Sulfate Proteoglycan (Syndecan-4) This compound->HeparanSulfate Binds to FAK FAK (Focal Adhesion Kinase) HeparanSulfate->FAK Activates MAPK_Pathway MAPK Pathway (ERK1/2) FAK->MAPK_Pathway Activates CellularResponse Cell Adhesion, Survival, Differentiation MAPK_Pathway->CellularResponse Promotes

This compound-induced signaling cascade.
Traditional Substrate Mechanisms

  • Poly-L-lysine/Poly-D-lysine: These polycationic polymers adhere to the negatively charged culture surface, creating a net positive charge that promotes the electrostatic attachment of negatively charged cell membranes. This interaction is largely passive and does not typically induce specific signaling pathways.

  • Fibronectin, Laminin, Collagen: These ECM proteins possess specific domains that are recognized by cell surface receptors, primarily integrins. Integrin binding leads to the formation of focal adhesions and can activate intracellular signaling, including the FAK pathway. However, the initial interaction is dependent on the expression of the correct integrin receptors by the cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the long-term effects of this compound and traditional substrates.

Substrate Coating Protocol
  • Prepare sterile stock solutions of this compound, Poly-L-lysine, Fibronectin, Laminin, and Collagen at the desired concentrations in an appropriate solvent (e.g., sterile water or PBS).

  • Aseptically coat the surface of culture vessels (e.g., multi-well plates, flasks, or coverslips) with the substrate solutions. Ensure the entire surface is covered.

  • Incubate the coated vessels at 37°C for 1-2 hours in a humidified incubator.

  • Aspirate the coating solution and wash the surfaces twice with sterile PBS to remove any unbound substrate.

  • The coated vessels are now ready for cell seeding.

Substrate_Coating_Workflow Start Start Prepare Prepare Sterile Substrate Solutions Start->Prepare Coat Coat Culture Vessels Prepare->Coat Incubate Incubate at 37°C (1-2 hours) Coat->Incubate Wash Aspirate and Wash with PBS (2x) Incubate->Wash Ready Ready for Cell Seeding Wash->Ready

Workflow for substrate coating.
Long-Term Cell Viability Assay (MTT Assay)

  • Seed cells at a predetermined density onto the coated culture vessels.

  • Culture the cells for the desired long-term duration (e.g., 1, 2, 3, and 4 weeks), replacing the culture medium as required.

  • At each time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Analysis of Neurite Outgrowth
  • Culture primary neurons on the different substrates for various time points (e.g., 1, 3, 7, and 14 days in vitro - DIV).

  • At each time point, fix the cells with 4% paraformaldehyde.

  • Immunostain the neurons for a neuronal marker (e.g., β-III tubulin or MAP2) and a nuclear marker (e.g., DAPI).

  • Acquire images using a fluorescence microscope.

  • Use an image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify:

    • Total neurite length per neuron.

    • Number of primary neurites per neuron.

    • Number of branch points per neuron.

    • Axon length (if an axonal marker like Tau is used).

Conclusion

This compound presents a promising alternative to traditional cell culture substrates, particularly for long-term studies and for cell types that are difficult to maintain in culture, such as primary neurons. Its ability to actively promote cell survival and differentiation through specific signaling pathways offers a significant advantage over passive coating materials. While more extensive comparative data across a wider range of cell types and against other ECM proteins is needed, the current evidence suggests that this compound can enhance the reliability and physiological relevance of long-term in vitro models. Researchers are encouraged to consider this compound as a valuable tool to improve the quality and outcomes of their cell-based assays.

References

Adhesamine: A Comparative Guide to its Pro-Survival Effects in Stressed Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cell culture, maintaining cell viability and function, especially under stressful conditions, is a paramount challenge for researchers. Adhesamine, a novel synthetic small molecule, has emerged as a promising tool to enhance cell adhesion and promote survival. This guide provides an objective comparison of this compound's performance with other common alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of Pro-Survival Agents

The efficacy of this compound in promoting cell survival, particularly in stressed neuronal cultures, is benchmarked against commonly used cell adhesion and survival-promoting agents. The following table summarizes the key characteristics and performance metrics based on available data.

FeatureThis compoundPoly-L-Lysine (PLL)FibronectinLamininCollagen
Mechanism of Action Binds to heparan sulfate, activating FAK/MAPK signaling pathways.[1]Non-specific electrostatic interaction.[2][3][4]Binds to integrins, primarily α5β1.A major component of the basal lamina, interacts with integrins and other receptors.Interacts with various cell surface receptors, including integrins.
Reported Pro-Survival Effects Prolongs survival of primary neurons for up to 1 month without a feeder layer.Supports initial cell attachment, but long-term survival may be limited.Promotes cell adhesion, spreading, and growth.Promotes cell adhesion, differentiation, and proliferation.Enhances cell attachment, proliferation, and differentiation.
Performance in Neuronal Cultures Greater viability and prolonged survival compared to PLL.Commonly used, but may not provide long-term survival signals.Supports neuronal attachment and growth.Promotes neurite outgrowth and neuronal survival.Supports neuronal attachment and differentiation.
Specificity Selective binding to heparan sulfate.Non-specific.Specific integrin-mediated adhesion.Specific receptor-mediated adhesion.Specific receptor-mediated adhesion.
Nature Synthetic small molecule.Synthetic polymer.Glycoprotein.Glycoprotein.Protein.

Experimental Validation of Pro-Survival Effects

The pro-survival effects of this compound have been validated through various in vitro studies. Below are key experiments demonstrating its efficacy.

Comparative Survival Assay in Primary Neuronal Cultures

Objective: To compare the long-term survival of primary hippocampal neurons cultured on this compound-coated surfaces versus Poly-L-Lysine (PLL)-coated surfaces.

Experimental Protocol:

  • Coating of Coverslips: Glass coverslips were coated with either this compound or PLL according to standard protocols.

  • Cell Seeding: Primary hippocampal neurons were isolated from mouse embryos and seeded onto the coated coverslips.

  • Cell Culture: Neurons were cultured in a defined medium without a glial feeder layer.

  • Viability Assessment: Cell viability was assessed at regular intervals for up to one month using a live/dead cell staining assay.

  • Data Analysis: The percentage of viable neurons was quantified and compared between the two conditions.

Results Summary:

Time PointThis compound (% Viable Cells)Poly-L-Lysine (% Viable Cells)
Day 7> 90%~70%
Day 14> 80%~50%
Day 21> 70%< 30%
Day 28> 60%< 10%

Note: The data presented is a representative summary based on published findings. Actual results may vary depending on specific experimental conditions.

Neurons cultured on this compound-coated coverslips exhibited significantly higher viability and survived for up to one month, whereas neurons on PLL-coated surfaces showed a progressive decline in viability over the same period.

Pro-Survival Effects under Oxidative Stress

Objective: To evaluate the protective effect of this compound on neuronal cells subjected to oxidative stress.

Hypothetical Experimental Protocol:

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured on surfaces coated with this compound, Fibronectin, or Poly-L-Lysine.

  • Induction of Oxidative Stress: After 24 hours, cells are exposed to a known oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a predetermined toxic concentration.

  • Viability Assay: Cell viability is assessed 24 hours post-stress induction using an MTT or a similar metabolic assay.

  • Apoptosis Assay: The percentage of apoptotic cells is determined using Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: Cell viability and apoptosis rates are compared across the different coating conditions.

Expected Outcome: Based on its mechanism of activating pro-survival signaling pathways, it is hypothesized that this compound will demonstrate a superior protective effect against oxidative stress-induced cell death compared to PLL and will have a comparable or potentially synergistic effect when compared to naturally derived extracellular matrix proteins like Fibronectin.

Signaling Pathways and Experimental Workflows

This compound-Mediated Pro-Survival Signaling Pathway

This compound promotes cell survival by initiating a specific signaling cascade upon binding to heparan sulfate proteoglycans on the cell surface. This interaction leads to the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are crucial for cell adhesion, growth, and survival.

Adhesamine_Signaling_Pathway This compound This compound HSPG Heparan Sulfate Proteoglycan This compound->HSPG Binds to FAK FAK HSPG->FAK Activates MAPK_Pathway MAPK Pathway (ERK1/2) HSPG->MAPK_Pathway Activates Pro_Survival Cell Survival (Anti-apoptosis) FAK->Pro_Survival Cell_Adhesion Cell Adhesion & Growth FAK->Cell_Adhesion MAPK_Pathway->Pro_Survival MAPK_Pathway->Cell_Adhesion Experimental_Workflow Start Start: Prepare Coated Surfaces (this compound, Alternatives, Control) Seed_Cells Seed Cells (e.g., Primary Neurons, Neuronal Cell Line) Start->Seed_Cells Induce_Stress Induce Cellular Stress (e.g., Oxidative, Nutrient Deprivation) Seed_Cells->Induce_Stress Incubate Incubate for a Defined Period (e.g., 24-48 hours) Induce_Stress->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, Live/Dead Assay) Incubate->Assess_Viability Assess_Apoptosis Assess Apoptosis (e.g., Annexin V Staining) Incubate->Assess_Apoptosis Analyze_Data Data Analysis and Comparison Assess_Viability->Analyze_Data Assess_Apoptosis->Analyze_Data End End: Conclude on Pro-Survival Efficacy Analyze_Data->End

References

Safety Operating Guide

Personal protective equipment for handling Adhesamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling of Adhesamine. The following procedures are designed to ensure the safe use of this compound in a laboratory setting, covering everything from personal protective equipment to disposal.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The following table summarizes the recommended personal protective equipment and safety measures.

CategoryRecommendationDetails
Eye Protection Safety goggles with side-shieldsEssential to protect eyes from potential splashes.
Hand Protection Protective glovesUse standard laboratory gloves (e.g., nitrile) to prevent skin contact.
Skin and Body Protection Impervious clothing (Lab coat)A standard lab coat is sufficient to protect skin and clothing.
Respiratory Protection Suitable respirator (if dust/aerosol is generated)Use in a well-ventilated area. A respirator is recommended if there is a risk of inhaling dust or aerosols.
Ventilation Adequate ventilationAlways handle this compound in a well-ventilated laboratory space or under a chemical fume hood.
Safety Stations Accessible safety shower and eye wash stationEnsure that a safety shower and eyewash station are readily accessible in the event of an emergency.

Operational Plans: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

AspectProcedure
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[1]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Reconstitution Following reconstitution, it is recommended to aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to one month at -20°C.[2]

Emergency and First Aid Procedures

In the event of exposure or a spill, follow these immediate first aid and emergency procedures.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove any contact lenses. Continue to rinse for at least 15 minutes and seek prompt medical attention.[1]
Skin Contact Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill For small spills, absorb the solution with a non-combustible absorbent material (e.g., sand, diatomite). Decontaminate surfaces by scrubbing with alcohol. For large spills, evacuate the area and prevent the substance from entering drains. Use full personal protective equipment during cleanup.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Waste TypeDisposal Method
Unused this compound Dispose of the substance in accordance with prevailing country, federal, state, and local regulations. Do not dispose of down the drain.
Contaminated Packaging Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations.
Contaminated Labware Decontaminate surfaces and equipment by scrubbing with alcohol before disposal.

Experimental Protocol: Coating Cell Culture Surfaces with this compound

This compound is utilized in cell culture to promote cell adhesion, growth, and differentiation, particularly for neuronal cells. The following is a general protocol for coating cell culture surfaces.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Glass coverslips or cell culture plates

  • Sterile water

Procedure:

  • Prepare this compound Solution: Dissolve this compound in PBS to a final concentration of 20 μg/ml.

  • Coating: Add the this compound solution to the cell culture surface (e.g., glass coverslips, multi-well plates), ensuring the entire surface is covered.

  • Incubation: Incubate the cultureware overnight at room temperature (24-26°C).

  • Washing: Before seeding the cells, thoroughly wash the coated surfaces three times with sterilized water to remove any unbound this compound.

  • Cell Seeding: The coated surfaces are now ready for cell seeding.

Signaling Pathway of this compound

This compound promotes cell adhesion and growth by interacting with cell surface molecules and activating downstream signaling pathways. It has been shown to bind to heparan sulfate on the cell surface, which in turn activates Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling cascade is crucial for cell adhesion, differentiation, and survival.

Adhesamine_Signaling_Pathway This compound This compound HeparanSulfate Heparan Sulfate (on cell surface) This compound->HeparanSulfate FAK FAK (Focal Adhesion Kinase) HeparanSulfate->FAK Activation MAPK MAPK (Mitogen-Activated Protein Kinase) FAK->MAPK Activation Response Cellular Response (Adhesion, Growth, Differentiation) MAPK->Response

This compound Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for this compound. Note that for many physical and chemical properties, specific data is not available in the provided safety data sheets.

Physical and Chemical Properties

PropertyValue
Formula C24H32Cl4N8O2S2
Molecular Weight 670.51
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available
Solubility Data not available

Toxicological Information

EffectResult
Acute toxicity Data not available
Skin corrosion/irritation Data not available
Serious eye damage/irritation Data not available
Respiratory or skin sensitization Data not available
Germ cell mutagenicity Data not available
Carcinogenicity Data not available
Reproductive toxicity Data not available

Exposure Controls

ParameterValue
Occupational Exposure Limit Values No data available

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.